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  • Product: (S)-2-Amino-1-phenylethanol hydrochloride
  • CAS: 71025-82-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Applications of (S)-2-Amino-1-phenylethanol Hydrochloride

Executive Summary & Core Identity (S)-2-Amino-1-phenylethanol hydrochloride (CAS: 88026-82-8) is a high-value chiral amino alcohol intermediate used extensively in the synthesis of adrenergic agonists, anthelmintics, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

(S)-2-Amino-1-phenylethanol hydrochloride (CAS: 88026-82-8) is a high-value chiral amino alcohol intermediate used extensively in the synthesis of adrenergic agonists, anthelmintics, and chiral auxiliaries. Structurally, it belongs to the phenylethanolamine class, serving as the "parent" scaffold for neurotransmitters like norepinephrine and epinephrine.

Its utility stems from its bifunctional nature—containing both a primary amine and a secondary hydroxyl group adjacent to a stereogenic center. This configuration allows for versatile derivatization, including selective N-alkylation and cyclization reactions essential for constructing heterocyclic pharmaceutical cores such as imidazothiazoles (e.g., Levamisole) and oxazolidinones.

Physicochemical Profile

The following data represents the standard specification for the (S)-enantiomer hydrochloride salt.

PropertySpecificationNotes
IUPAC Name (1S)-2-amino-1-phenylethanol hydrochloride
CAS Number 88026-82-8 (HCl salt) / 56613-81-1 (Free base)Racemic CAS: 7568-93-6
Molecular Formula C₈H₁₂ClNOFree base: C₈H₁₁NO
Molecular Weight 173.64 g/mol Free base: 137.18 g/mol
Appearance White to pale cream crystalline solidHygroscopic
Melting Point 56–63 °C (Free base)HCl salt typically decomposes >150°C
Optical Rotation


in Ethanol (Free base data)
Solubility Water, Methanol, Ethanol, DMSOHigh water solubility due to ionic nature
Acidity (pKa) ~8.9 (Amine conjugate acid)Typical for

-amino alcohols

Synthetic Pathways and Manufacturing

The synthesis of enantiopure (S)-2-amino-1-phenylethanol is critical, as the biological activity of derived drugs often depends strictly on stereochemistry.

Method A: Asymmetric Reduction (Chemical)

This is the preferred method for large-scale manufacturing due to high enantiomeric excess (ee).

  • Precursor: 2-Chloroacetophenone or 2-Aminoacetophenone.

  • Catalyst: Chiral oxazaborolidine (CBS reduction) or Ruthenium-Noyori complexes.

  • Mechanism: The ketone is reduced stereoselectively to the alcohol. If starting from the chloro-derivative, a subsequent amination step with ammonia is required.

  • Yield/Purity: Typically >95% yield with >98% ee.

Method B: Enzymatic Kinetic Resolution

Used for recovering enantiopure material from racemic mixtures (e.g., from styrene oxide ring opening).

  • Substrate: Racemic 2-amino-1-phenylethanol.[1][2]

  • Biocatalyst: Lipase B from Candida antarctica (CAL-B).

  • Acyl Donor: Vinyl acetate or ethyl acetate.

  • Process: The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol, which is then separated via extraction or chromatography.

Method C: Styrene Oxide Ring Opening (Racemic Route)

Reaction of styrene oxide with ammonia or sodium hexamethyldisilazane (NaHMDS) yields the racemic product. This requires subsequent optical resolution using chiral acids like dibenzoyl-D-tartaric acid to isolate the (S)-isomer.

SynthesisPathways Start1 2-Chloroacetophenone Step1 Asymmetric Reduction (CBS Catalyst / Borane) Start1->Step1 Stereoselective Start2 Styrene Oxide Step3 Ring Opening (NH3) Start2->Step3 Racemic Step2 Amination (NH3 / MeOH) Step1->Step2 Product (S)-2-Amino-1-phenylethanol Step2->Product Step4 Kinetic Resolution (Lipase CAL-B) Step3->Step4 Step4->Product Recover Unreacted (S)

Figure 1: Primary synthetic routes for (S)-2-Amino-1-phenylethanol.

Reactivity and Pharmaceutical Applications

The molecule serves as a "chiral pool" building block. Its reactivity is defined by the 1,2-amino alcohol motif, allowing for heterocyclization and selective functionalization.

Key Reaction: Cyclization to Imidazothiazoles (Levamisole Synthesis)

One of the most significant industrial applications is the synthesis of Levamisole (and its enantiomer Tetramisole), an immunomodulator and anthelmintic agent.[3]

  • Mechanism: (S)-2-amino-1-phenylethanol reacts with carbon disulfide or isothiocyanates to form a thiazolidine ring, followed by cyclization with chloroacetaldehyde or similar electrophiles to fuse the imidazole ring.

  • Significance: The stereochemistry of the starting material dictates the final optical activity of Levamisole (the S-isomer is the active anthelmintic).

Adrenergic Agonist Synthesis

The phenylethanolamine backbone is the pharmacophore for


-adrenergic receptors.
  • Direct Precursor: Used to synthesize analogues of Octopamine and Norepinephrine via N-alkylation or hydroxylation of the phenyl ring.

  • Beta-Blockers: Intermediates in the synthesis of specific

    
    -blockers where the ethanolamine tail is preserved.
    
Chiral Auxiliaries

The compound is used to synthesize oxazolidinones (Evans auxiliaries analogues) which induce stereochemistry in subsequent aldol or alkylation reactions.

Reactivity Core (S)-2-Amino-1-phenylethanol Rxn1 N-Alkylation / Reductive Amination Core->Rxn1 Rxn2 Cyclization (CS2 / Isothiocyanates) Core->Rxn2 Rxn3 O-Protection / Activation Core->Rxn3 Prod1 Adrenergic Agonists (e.g., Octopamine analogs) Rxn1->Prod1 Prod2 Imidazothiazoles (Levamisole) Rxn2->Prod2 Prod3 Chiral Oxazolidinones (Auxiliaries) Rxn3->Prod3

Figure 2: Divergent synthesis pathways from the core amino alcohol scaffold.

Analytical Characterization Protocols

To ensure the integrity of the (S)-enantiomer for drug development, rigorous chiral analysis is required.

High-Performance Liquid Chromatography (HPLC)[7]
  • Column: Chiralcel OB-H or OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes differently than the (R)-isomer; specific retention times must be validated with racemic standards.

Optical Rotation[1][2][5][8][9]
  • Standard:

    
     to 
    
    
    
    (
    
    
    , Ethanol).
  • Note: The sign of rotation (+) indicates the (S)-configuration for this specific molecule, but this correlation should always be verified against a standard as solvent effects can shift rotation values.

Handling, Stability, and Safety

(S)-2-Amino-1-phenylethanol hydrochloride is a functionalized amine and requires standard laboratory safety protocols.

  • Hazard Classification:

    • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns/irritation).

    • Eye Damage: Category 1 (Causes serious eye damage).

  • Storage Conditions:

    • Store in a cool, dry place (2-8°C recommended for long term).

    • Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can degrade the salt or alter weight measurements.

    • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • VulcanChem. (n.d.). 2-Amino-1-phenylethanol - Chemical Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (n.d.). (S)-(+)-2-Amino-1-phenylethanol, 97%.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Retrieved from

  • Kamal, A., et al. (2004). A New Facile Chemoenzymatic Synthesis of Levamisole. ResearchGate. Retrieved from

  • ChemicalBook. (n.d.). Levamisole Synthesis and Intermediates. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-phenylethan-1-ol hydrochloride Product Sheet. Retrieved from

Sources

Exploratory

Molecular structure and stereochemistry of (S)-2-Amino-1-phenylethanol HCl

A-1 Technical Guide: (S)-2-Amino-1-phenylethanol Hydrochloride Abstract This technical guide provides a comprehensive examination of (S)-2-Amino-1-phenylethanol hydrochloride (HCl), a critical chiral building block in mo...

Author: BenchChem Technical Support Team. Date: February 2026

A-1 Technical Guide: (S)-2-Amino-1-phenylethanol Hydrochloride

Abstract

This technical guide provides a comprehensive examination of (S)-2-Amino-1-phenylethanol hydrochloride (HCl), a critical chiral building block in modern organic and medicinal chemistry. The document delineates its core molecular structure, establishes its stereochemical identity, and details the analytical methodologies required for its unambiguous characterization. We will explore the causality behind experimental choices for spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—providing field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes the compound's role as a chiral auxiliary and its applications in the asymmetric synthesis of complex molecules, grounding all claims in authoritative references to ensure scientific integrity.

Introduction

(S)-2-Amino-1-phenylethanol HCl, also known as (S)-(+)-Phenylethanolamine HCl, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a hydroxyl group and an amino group attached to a phenyl ring, makes it analogous to neurotransmitters like noradrenaline.[3][4][5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various synthetic applications.[3] The defining feature of this molecule is its stereochemistry. The chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers.[6] This guide focuses specifically on the (S)-enantiomer, whose specific spatial arrangement is crucial for its function in asymmetric synthesis, where it serves as a valuable building block for creating new therapeutic agents.[7][8] Understanding its precise three-dimensional structure and confirming its enantiomeric purity are paramount for its effective application.

Nomenclature and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of reproducible science. This section provides the key identifiers and physical properties for (S)-2-Amino-1-phenylethanol HCl.

Table 1: Compound Identification and Properties

ParameterValueReference
IUPAC Name (1S)-2-amino-1-phenylethan-1-ol hydrochloride[1]
Synonyms (S)-(+)-2-Amino-1-phenylethanol HCl, (S)-(+)-α-(Aminomethyl)benzyl alcohol HCl[1][2]
CAS Number 56613-81-1 (for the free base)[9]
Molecular Formula C₈H₁₁NO · HCl (C₈H₁₂ClNO)
Molecular Weight 173.64 g/mol [10]
Appearance White to off-white solid/powder[11]
Melting Point 57-59 °C (for the free base)[2]
Boiling Point 160 °C at 17 mmHg (for the free base)[12]
Solubility Soluble in water, ethanol, and DMSO[13]

Molecular Structure and Stereochemistry

The efficacy of (S)-2-Amino-1-phenylethanol as a chiral auxiliary is directly derived from its well-defined three-dimensional structure. The molecule consists of a phenyl group and an amino group attached to an ethanol backbone.

The Chiral Center

The stereogenic center is located at the carbon atom bonded to the hydroxyl group and the phenyl ring (C1). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this carbon are prioritized as follows:

  • -OH (highest atomic number)

  • -C₆H₅ (phenyl ring)

  • -CH₂NH₂ (aminomethyl group)

  • -H (lowest atomic number)

With the hydrogen atom pointing away, the sequence from highest to lowest priority (OH → C₆H₅ → CH₂NH₂) proceeds in a counter-clockwise direction, confirming the (S)-configuration .

Visualization of Molecular Structure

The following diagram illustrates the key structural features and the stereochemistry of the molecule.

G Structure of (S)-2-Amino-1-phenylethanol HCl C1 C* C2 C C1->C2 O OH C1->O H_chiral H C1->H_chiral Phenyl Ph C1->Phenyl N NH₃⁺ C2->N Cl Cl⁻ N->Cl

Caption: Molecular structure of (S)-2-Amino-1-phenylethanol HCl with the (S)-chiral center marked.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the compound. The following section outlines the key analytical techniques and expected results.

Experimental Workflow for Characterization

A systematic approach is crucial for the complete characterization of a chiral molecule like (S)-2-Amino-1-phenylethanol HCl. The workflow ensures that each critical attribute of the molecule is verified.

G A Sample Receipt ((S)-2-Amino-1-phenylethanol HCl) B Structural Confirmation A->B Identity C Purity & Identity Verification B->C Structure Confirmed B1 ¹H & ¹³C NMR B->B1 B2 Mass Spectrometry (MS) B->B2 D Final Report & CoA C->D Purity Confirmed C1 FTIR Spectroscopy C->C1 C2 Optical Rotation C->C2

Caption: Standard analytical workflow for the characterization of (S)-2-Amino-1-phenylethanol HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. Spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their connectivity.

    • Aromatic Protons (C₆H₅): A multiplet typically observed between 7.2-7.5 ppm.

    • Methine Proton (-CH(OH)-): A multiplet or doublet of doublets around 4.8-5.0 ppm. Its coupling to the adjacent methylene protons is a key diagnostic feature.

    • Methylene Protons (-CH₂NH₂): Two distinct signals (diastereotopic protons) appearing as multiplets, typically in the 2.8-3.2 ppm range.

    • Hydroxyl (-OH) and Amine (-NH₃⁺) Protons: Broad signals that may exchange with D₂O. Their chemical shift is highly dependent on concentration and temperature.

  • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms.

    • Aromatic Carbons: Multiple signals between 125-145 ppm.

    • Methine Carbon (-CH(OH)-): Signal around 70-75 ppm.

    • Methylene Carbon (-CH₂NH₂): Signal around 45-50 ppm.

Protocol: NMR Sample Preparation

  • Accurately weigh 10-15 mg of (S)-2-Amino-1-phenylethanol HCl.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Vortex the tube gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. While FTIR cannot distinguish between enantiomers directly, it can differentiate a pure enantiomer from a racemic mixture due to differences in crystal lattice packing and hydrogen bonding.[14]

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200-3500 (broad)O-H and N-HStretching
3000-3100Aromatic C-HStretching
2800-3000Aliphatic C-HStretching
1500-1600N-HBending
1450-1500Aromatic C=CStretching
1000-1100C-OStretching

Protocol: FTIR Analysis (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-650 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.

  • Expected [M+H]⁺ (for free base): m/z ≈ 138.09

  • Key Fragments: The primary fragmentation pathway involves the loss of water (H₂O) or the cleavage of the C-C bond between the two functionalized carbons, leading to characteristic fragment ions.

Applications in Asymmetric Synthesis

The primary value of (S)-2-Amino-1-phenylethanol lies in its application as a chiral auxiliary or a chiral building block.[7] Its defined stereochemistry allows for the control of stereochemical outcomes in chemical reactions, which is a cornerstone of modern drug development.

  • Chiral Auxiliary: The molecule can be temporarily incorporated into a non-chiral substrate to direct a subsequent reaction to produce a specific stereoisomer. After the reaction, the auxiliary can be cleaved and recovered.[15]

  • Chiral Building Block: It serves as a starting material in the synthesis of more complex chiral molecules, such as certain pharmaceuticals, where its stereocenter is retained in the final product.[7][16] This is particularly relevant in the creation of analgesics and anti-inflammatory drugs.[7]

  • Ligand Synthesis: It is used to prepare chiral ligands for asymmetric catalysis, influencing the stereoselectivity of metal-catalyzed reactions.

Safety and Handling

(S)-2-Amino-1-phenylethanol HCl should be handled with appropriate care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[12]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11]

Conclusion

(S)-2-Amino-1-phenylethanol HCl is a compound of high strategic importance in stereoselective synthesis. This guide has detailed its fundamental structural and stereochemical properties, providing a robust framework for its analytical characterization. By employing the methodologies described—NMR for structural elucidation, FTIR for functional group identification, MS for molecular weight confirmation, and polarimetry for enantiomeric purity—researchers can ensure the quality and integrity of this vital chemical tool. Its successful application in drug discovery and development hinges on this rigorous and comprehensive characterization.

References

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • SpectraBase. (n.d.). 2-Amino-1-phenylethanol, 3tms - Optional[13C NMR]. Retrieved from [Link]

  • mzCloud. (2016, October 10). Phenylethanolamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1-propanol HCl (1a). Retrieved from [Link]

  • ResearchGate. (2025, October 16). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • Chemsavers. (n.d.). (S)-(+)-2-Amino-1-phenylethanol, 97% 1g. Retrieved from [Link]

Sources

Foundational

The Pharmacological Significance of (S)-2-Amino-1-phenylethanol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Architectural Elegance of a Privileged Scaffold The (S)-2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, embodying a chiral architecture that has given rise to a multitude of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Privileged Scaffold

The (S)-2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, embodying a chiral architecture that has given rise to a multitude of pharmacologically active agents. Its inherent stereochemistry, with the hydroxyl group at the C1 position and the amino group at the C2 position, provides a versatile framework for designing molecules that can interact with high specificity and affinity with biological targets. The (S)-configuration at the C1 carbon is particularly crucial for the biological activity of many derivatives, a testament to the stereospecificity of their target receptors. This guide will provide an in-depth exploration of the pharmacological significance of (S)-2-amino-1-phenylethanol derivatives, focusing on their applications as β2-adrenergic agonists, antimalarial agents, and bacteriostatic compounds. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy, offering a comprehensive resource for researchers and drug development professionals.

I. β2-Adrenergic Agonists: Targeting Bronchodilation with Precision

Derivatives of (S)-2-amino-1-phenylethanol are prominent in the development of β2-adrenoceptor agonists, which are critical for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The therapeutic effect of these agents is mediated by their ability to induce bronchodilation[3].

Mechanism of Action: A Cascade of Cellular Signaling

(S)-2-amino-1-phenylethanol-based β2-adrenergic agonists exert their effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the airways. This binding event initiates a signaling cascade, as depicted in the diagram below.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist (S)-2-Amino-1-phenylethanol Derivative Beta2_AR β2-Adrenergic Receptor Agonist->Beta2_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2_AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Smooth_Muscle_Relaxation Phosphorylates downstream targets

Figure 1: Signaling pathway of β2-adrenergic receptor activation.

Upon activation, the Gs alpha subunit of the G-protein dissociates and activates adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[4][5]. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation[4].

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The pharmacological profile of (S)-2-amino-1-phenylethanol derivatives as β2-agonists is exquisitely sensitive to their molecular structure. The key SAR insights are summarized below:

  • Stereochemistry: The (S)-configuration at the hydroxyl-bearing carbon is paramount for potent β2-agonist activity. The (S)-enantiomer of one derivative was found to be 8.5-fold more active than its (R)-counterpart[1].

  • Amino Substituent: The nature of the substituent on the amino group significantly influences both potency and selectivity. Larger, bulkier substituents generally favor β2-receptor selectivity over β1-receptors, which is crucial for minimizing cardiovascular side effects[6].

  • Aromatic Ring Substitutions: Modifications to the phenyl ring can enhance potency and duration of action. For instance, substitutions at the 3 and 5 positions can improve metabolic stability and receptor affinity.

The following table presents a selection of (S)-2-amino-1-phenylethanol derivatives and their reported β2-adrenoceptor agonist activity, highlighting the impact of structural modifications.

Compound IDKey Structural Featuresβ2 EC50 (nM)β2/β1 SelectivityReference
(S)-5j 8-hydroxyquinolin-2(1H)-one moiety1.26High[1][2]
(S)-2f 3-fluoro-5-cyanophenyl group0.25763.6-fold over β1[1]
1a 4-amino-3-chloro-5-(trifluoromethyl)phenyl group-~10 times more selective than salbutamol[7][8]
Experimental Protocol: cAMP Accumulation Assay

A fundamental method to quantify the agonist activity of (S)-2-amino-1-phenylethanol derivatives at the β2-adrenergic receptor is the cAMP accumulation assay[4][9][10][11].

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing β2-adrenergic receptor (e.g., HEK293 cells) start->cell_culture cell_seeding Seed cells into a multi-well plate cell_culture->cell_seeding compound_addition Add serial dilutions of (S)-2-amino-1-phenylethanol derivatives cell_seeding->compound_addition incubation Incubate to allow for cAMP production compound_addition->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, AlphaScreen) cell_lysis->cAMP_detection data_analysis Plot dose-response curve and calculate EC50 value cAMP_detection->data_analysis end End data_analysis->end Antiplasmodial_Assay_Workflow start Start parasite_culture Culture P. falciparum in human erythrocytes start->parasite_culture synchronization Synchronize parasite culture (e.g., to ring stage) parasite_culture->synchronization compound_plating Plate serial dilutions of (S)-2-amino-1-phenylethanol derivatives in a 96-well plate synchronization->compound_plating parasite_addition Add synchronized parasite culture to the wells compound_plating->parasite_addition incubation Incubate for 72 hours under appropriate conditions parasite_addition->incubation lysis_staining Lyse erythrocytes and stain parasite DNA with SYBR Green I incubation->lysis_staining fluorescence_reading Measure fluorescence intensity lysis_staining->fluorescence_reading data_analysis Calculate IC50 value from dose-response curve fluorescence_reading->data_analysis end End data_analysis->end

Figure 3: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in a complete culture medium.

  • Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Infection and Incubation: Add the synchronized parasite culture to the wells containing the compounds and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the compound concentration.

III. Bacteriostatic Agents: A Membrane-Centric Approach

Certain derivatives of 2-phenylethanol have demonstrated bacteriostatic activity, suggesting their potential as novel antibacterial agents.[12][13]

Mechanism of Action: Compromising Bacterial Membranes

The bacteriostatic effect of these compounds is primarily attributed to their ability to disrupt the integrity of bacterial cell membranes.[12][13] These amphipathic molecules can insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption of the membrane can interfere with essential cellular processes, such as nutrient transport and energy production, ultimately inhibiting bacterial growth.

Structure-Activity Relationship (SAR): The Role of Hydrophobicity

A key determinant of the bacteriostatic activity of phenylethanol derivatives is their overall hydrophobicity, often quantified by the logarithm of the partition coefficient (logP).[13] A positive correlation has been observed between the logP value and the bacteriostatic efficacy of these compounds. This suggests that greater lipid solubility facilitates the accumulation of the derivatives within the bacterial membrane, enhancing their disruptive effects. For example, masking a negative charge in a derivative can lower its MIC50 value, indicating increased potency.[13]

Experimental Protocol: Bacterial Membrane Permeability Assay (NPN Uptake)

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the ability of compounds to permeabilize the outer membrane of Gram-negative bacteria.[14][15]

Step-by-Step Methodology:

  • Bacterial Culture: Grow a culture of Gram-negative bacteria (e.g., E. coli) to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., HEPES).

  • Compound and NPN Addition: Add the test compounds to the bacterial suspension, followed by the addition of NPN, a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates the uptake of NPN into the permeabilized bacterial membrane.

  • Data Analysis: Compare the rate and extent of NPN uptake in the presence of the test compounds to that of a positive control (e.g., a known membrane-disrupting agent) and a negative control (buffer alone).

IV. Clinical Significance and Future Perspectives

The pharmacological versatility of (S)-2-amino-1-phenylethanol derivatives has translated into significant clinical impact and promising avenues for future drug development. The development of highly selective, orally bioavailable β2-agonists based on this scaffold holds the potential to improve the management of asthma, particularly in resource-limited settings.[6][7][8] In the realm of infectious diseases, the amenability of the 2-amino-1-phenylethanol core to chemical modification offers a valuable starting point for the design of novel antimalarials to combat drug-resistant strains of P. falciparum.[9][12] Furthermore, the exploration of their bacteriostatic properties could lead to the development of new classes of antibiotics.

The continued investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of (S)-2-amino-1-phenylethanol derivatives will undoubtedly fuel the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Sources

Exploratory

The Role of (S)-2-Amino-1-phenylethanol HCl as a Chiral Building Block: An In-depth Technical Guide

Introduction: The Imperative of Chirality in Modern Chemistry In the realm of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] These enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to selectively synthesize a single, desired enantiomer is a critical objective in modern organic synthesis. This has led to the extensive development of asymmetric synthesis, a field dedicated to the creation of chiral molecules with a high degree of stereochemical control.[2]

A cornerstone of many asymmetric synthesis strategies is the use of chiral building blocks. These are enantiomerically pure compounds that serve as starting materials or key intermediates, introducing a defined stereocenter into the target molecule.[3] (S)-2-Amino-1-phenylethanol, and its more stable hydrochloride salt, is a prominent example of such a building block. Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a rigid phenylethyl scaffold, makes it a versatile and highly valuable tool for the synthesis of complex chiral molecules.[4][5] This guide will provide an in-depth exploration of the properties, synthesis, and applications of (S)-2-Amino-1-phenylethanol HCl as a chiral building block for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

(S)-2-Amino-1-phenylethanol HCl is a white to off-white solid. The presence of both an amino group and a hydroxyl group allows for hydrogen bonding, influencing its physical properties and reactivity.[5] The hydrochloride salt form enhances the compound's stability and solubility in various solvents, making it more convenient for handling and use in a wider range of reaction conditions.[4]

PropertyValue
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol [4]
CAS Number 18867-43-1 (for the (R)-(-)-enantiomer HCl salt)[6]
Appearance Pale yellow solid[7]
Melting Point 56-58 °C (for the free base)[8]
Boiling Point 160 °C at 17 mmHg (for the free base)[8]

The key to the utility of (S)-2-Amino-1-phenylethanol lies in its defined stereochemistry at the C1 carbon, which bears the hydroxyl group and the phenyl ring. This pre-existing chiral center is the foundation upon which new stereocenters can be constructed with a high degree of diastereoselectivity.

Synthesis of Enantiomerically Pure (S)-2-Amino-1-phenylethanol

The availability of highly enantiomerically pure (S)-2-Amino-1-phenylethanol is crucial for its application as a chiral building block. Several synthetic strategies have been developed to achieve this, moving beyond classical resolution of racemic mixtures which has a maximum theoretical yield of only 50%.[2]

Asymmetric Reduction of α-Amino Ketones

A prominent and efficient method involves the asymmetric reduction of an α-amino ketone precursor. This approach directly establishes the desired stereocenter. One well-established protocol utilizes a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of 2-Aminoacetophenone Hydrochloride

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of (R)- or (S)-oxazaborolidine catalyst (typically 5-10 mol%) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared.

  • Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂) or another suitable borane source is slowly added to the catalyst solution at a controlled temperature, often between 0 °C and room temperature.

  • Substrate Addition: A solution of 2-aminoacetophenone hydrochloride in the same anhydrous solvent is then added dropwise to the activated catalyst-borane mixture. The temperature is carefully maintained to control the enantioselectivity of the reduction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is then removed under reduced pressure. The resulting residue is typically treated with dilute hydrochloric acid to protonate the amine and facilitate extraction.

  • Purification: The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities. The pH of the aqueous layer is then adjusted with a base (e.g., sodium hydroxide) to deprotonate the amine, which can then be extracted into an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude (S)-2-Amino-1-phenylethanol. Further purification can be achieved by crystallization or column chromatography.

dot graph "CBS_Reduction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow for CBS Reduction", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Catalyst & Borane Activation"]; B [label="Substrate Addition\n(2-Aminoacetophenone HCl)"]; C [label="Asymmetric Reduction"]; D [label="Reaction Quenching\n(Methanol)"]; E [label="Aqueous Workup & Extraction"]; F [label="Purification\n(Crystallization/Chromatography)"]; G [label="(S)-2-Amino-1-phenylethanol"];

A -> B [label="Controlled Temperature"]; B -> C; C -> D [label="Reaction Completion"]; D -> E; E -> F; F -> G [label="High Enantiomeric Purity"]; } Workflow for CBS Reduction.

Biocatalytic Approaches

Enzymes, as inherently chiral catalysts, offer a powerful and environmentally benign alternative for the synthesis of enantiomerically pure compounds.[9] Ketoreductases, in particular, can catalyze the highly enantioselective reduction of ketones to their corresponding alcohols. Whole-cell biocatalysis using microorganisms such as Saccharomyces cerevisiae (baker's yeast) or engineered E. coli expressing specific ketoreductases can be employed for the asymmetric reduction of 2-aminoacetophenone derivatives.[9]

Applications in Asymmetric Synthesis

The utility of (S)-2-Amino-1-phenylethanol HCl as a chiral building block is multifaceted, finding applications as a chiral auxiliary, a precursor for chiral ligands, and a key starting material for the synthesis of important pharmaceutical agents.

As a Chiral Auxiliary

A chiral auxiliary is a temporary chiral handle that is covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1][10] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[10] (S)-2-Amino-1-phenylethanol can be readily converted into various chiral auxiliaries, most notably oxazolidinones.

Formation of Chiral Oxazolidinone Auxiliaries

The reaction of (S)-2-Amino-1-phenylethanol with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole, leads to the formation of a chiral oxazolidinone. This auxiliary can then be acylated to form an N-acyloxazolidinone, which can undergo a variety of diastereoselective reactions, including enolate alkylation, aldol reactions, and Diels-Alder reactions.

dot graph "Oxazolidinone_Formation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Formation and Use of an Oxazolidinone Auxiliary", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="(S)-2-Amino-1-phenylethanol"]; Auxiliary [label="Chiral Oxazolidinone"]; Acylated [label="N-Acyl Oxazolidinone"]; Reaction [label="Diastereoselective Reaction\n(e.g., Alkylation)"]; Product [label="Diastereomerically Enriched Product"]; Cleavage [label="Auxiliary Cleavage"]; Final [label="Enantiomerically Pure Product"]; Recovered [label="Recovered Auxiliary"];

Start -> Auxiliary [label="+ Phosgene equivalent"]; Auxiliary -> Acylated [label="+ Acylating Agent"]; Acylated -> Reaction; Reaction -> Product; Product -> Cleavage; Cleavage -> Final; Cleavage -> Recovered; } Formation and Use of an Oxazolidinone Auxiliary.

The steric bulk of the phenyl group on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity.

As a Precursor for Chiral Ligands

The amino and alcohol functionalities of (S)-2-Amino-1-phenylethanol make it an excellent starting material for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the reaction.

Example: Synthesis of a Chiral Amino Alcohol Ligand

The primary amine of (S)-2-Amino-1-phenylethanol can be readily alkylated or arylated to introduce additional coordinating groups. For example, reaction with a suitable alkyl halide can yield a bidentate N,O-ligand. These ligands have been successfully employed in a variety of asymmetric transformations, including the enantioselective addition of organozinc reagents to aldehydes.[11]

As a Chiral Starting Material in Pharmaceutical Synthesis

(S)-2-Amino-1-phenylethanol is a key intermediate in the synthesis of a number of pharmaceutically active compounds.[3][12] Its inherent chirality is carried through the synthetic sequence to establish the desired stereochemistry in the final drug molecule.

Case Study: Synthesis of a Chiral β-Blocker (Conceptual)

Many β-blockers are chiral β-amino alcohols. A hypothetical synthesis could involve the following steps:

  • Protection of the Amine: The amino group of (S)-2-Amino-1-phenylethanol is protected with a suitable protecting group (e.g., a tert-butoxycarbonyl (Boc) group) to prevent its reaction in subsequent steps.

  • Activation of the Alcohol: The hydroxyl group is activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

  • Nucleophilic Substitution: The activated alcohol is displaced by a nucleophile, such as an aryloxide, to introduce the desired side chain of the β-blocker.

  • Deprotection: The protecting group on the amine is removed to yield the final chiral β-blocker.

This synthetic strategy leverages the pre-existing stereocenter of (S)-2-Amino-1-phenylethanol to efficiently construct the target molecule with the correct stereochemistry.

Conclusion: A Versatile and Indispensable Chiral Building Block

(S)-2-Amino-1-phenylethanol HCl has firmly established itself as a versatile and indispensable chiral building block in the field of asymmetric synthesis. Its ready availability in high enantiomeric purity, coupled with its bifunctional nature, provides chemists with a powerful tool for the construction of complex chiral molecules. From its use in the synthesis of highly effective chiral auxiliaries to its role as a precursor for chiral ligands and a key starting material for pharmaceutical agents, (S)-2-Amino-1-phenylethanol continues to be a cornerstone of modern organic synthesis. The ongoing development of more efficient and sustainable synthetic methods for its preparation will undoubtedly further expand its applications and solidify its importance in the years to come.

References

  • Asymmetric Synthesis - University of York. Available at: [Link]

  • Asymmetric Synthesis. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1 - Googleapis.com.
  • Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. Available at: [Link]

  • Phenylethanolamine - Wikipedia. Available at: [Link]

  • Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators | Request PDF - ResearchGate. Available at: [Link]

Sources

Foundational

Technical Guide: Ionization Dynamics and pKa of 2-Amino-1-phenylethanol Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Amino-1-phenylethanol hydrochloride (also known as Phenylethanolamine HCl). It focuses on the ionization of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Amino-1-phenylethanol hydrochloride (also known as Phenylethanolamine HCl). It focuses on the ionization of the primary amine, the thermodynamic pKa, and the implications for pharmaceutical formulation and bioavailability.

Key Data Point: The thermodynamic pKa of the protonated amine in 2-Amino-1-phenylethanol is approximately 8.90 at 25°C. This value is critical because it dictates that at physiological pH (7.4), the molecule exists predominantly (>96%) in its ionized, cationic form, significantly influencing its membrane permeability and solubility profile.

Part 1: Molecular Architecture & Ionization Theory

Structural Basis of Acidity

2-Amino-1-phenylethanol (APE) is a structural analogue of norepinephrine and a parent compound for the phenylethanolamine class of adrenergic drugs. Its ionization behavior is governed by the protonation/deprotonation of the primary amine group.

The equilibrium of interest is the dissociation of the conjugate acid (ammonium form) to the free base:



The Inductive Effect: Why pKa < 10?

Aliphatic primary amines (e.g., ethylamine) typically exhibit pKa values around 10.6–10.8. However, APE displays a pKa of ~8.90. This downward shift in pKa (increased acidity of the conjugate acid) is driven by negative inductive effects (-I) :

  • 
    -Hydroxyl Group:  The oxygen atom on the 
    
    
    
    -carbon is highly electronegative. It pulls electron density away from the nitrogen atom through the sigma bond framework, destabilizing the positive charge on the ammonium ion and favoring proton release.
  • Phenyl Ring: The aromatic ring also exerts a mild electron-withdrawing effect on the alkyl chain, further lowering the pKa compared to a simple ethanolamine.

Ionization Pathway Diagram

The following diagram illustrates the ionization states and the transition from the hydrochloride salt to the free base.

IonizationPathway Salt HCl Salt Form (Solid State) Dissolution Dissolution (in H2O) Salt->Dissolution Cation Cationic Form (Ph-CH(OH)-CH2-NH3+) Dominant at pH < 8.9 Dissolution->Cation Complete Ionization Equilibrium pKa ~ 8.90 Cation->Equilibrium +OH- / +H+ Neutral Neutral Free Base (Ph-CH(OH)-CH2-NH2) Dominant at pH > 8.9 Equilibrium->Neutral

Caption: Figure 1. Transition from solid hydrochloride salt to aqueous ionization equilibrium.

Part 2: Physicochemical Data Profile[1][2]

The following values represent the consensus data for 2-Amino-1-phenylethanol.

ParameterValueConditionsRelevance
pKa (Amine) 8.90 ± 0.05 Aqueous, 25°C, I=0.01MPrimary ionization event determining charge state.
pKa (Hydroxyl) ~15.5AqueousNegligible in physiological contexts; remains neutral.
LogP 0.1 Neutral species (Octanol/Water)Low lipophilicity even in neutral form due to H-bonding potential.
LogD (pH 7.4) -1.3 to -1.5 Physiological pHHighly hydrophilic; suggests poor passive membrane permeability.
Solubility HighAqueous (Salt form)Driven by ionic solvation energy.

Thermodynamic Context: The pKa is temperature-dependent. For amines, the enthalpy of ionization (


) is typically positive (endothermic dissociation). Therefore, as temperature increases (e.g., from 25°C to 37°C), the pKa generally decreases slightly (by approx. 0.015–0.025 units per °C). At physiological temperature (37°C), the pKa of APE is likely closer to 8.6 – 8.7 .

Part 3: Experimental Protocol (GLpKa)

To determine the pKa with high precision (E-E-A-T requirement for Trustworthiness), a Potentiometric Titration is the gold standard. This method is self-validating because it allows for the detection of impurities (via equivalence point analysis) and carbonate contamination.

Materials & Setup
  • Analyte: ~10 mg 2-Amino-1-phenylethanol HCl (high purity >99%).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Support Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrument: Potentiometric titrator with a glass combination pH electrode (e.g., Mettler Toledo or Metrohm).

  • Temperature Control: Double-walled vessel maintained at 25.0 ± 0.1°C.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01).

    • Critical Step: Verify electrode slope is between 98-102% of theoretical Nernstian slope.

  • Sample Preparation:

    • Dissolve the APE HCl in 20 mL of 0.15 M KCl solution.

    • Expert Insight: The solution will naturally be acidic (pH ~5-6) due to the hydrolysis of the ammonium salt. No initial acid addition is required unless the starting pH is > 7.

  • Inert Atmosphere:

    • Purge the solution with Argon or Nitrogen gas for 5 minutes prior to titration and maintain a blanket during titration.

    • Causality: This prevents atmospheric

      
       absorption, which forms carbonic acid and skews the titration curve at alkaline pH.
      
  • Titration Loop:

    • Add NaOH in dynamic increments (smaller volumes near the inflection point).

    • Wait for electrode stability (drift < 0.5 mV/sec) before recording each point.

    • Continue titration until pH reaches ~11.5.

  • Data Analysis (Bjerrum Plot):

    • Convert pH to

      
       activity.
      
    • Calculate the average number of bound protons (

      
      ) at each step.
      
    • The pKa corresponds to the pH where

      
      .
      
Workflow Visualization

ExperimentalWorkflow Start Start: Weigh APE HCl Dissolve Dissolve in 0.15M KCl (Ionic Strength Control) Start->Dissolve Purge N2 Purge (5 min) (Remove CO2) Dissolve->Purge Titrate Dynamic Addition of 0.1 M NaOH Purge->Titrate Measure Record pH after Signal Stabilization Titrate->Measure Check Is pH > 11.5? Measure->Check Check->Titrate No Calc Calculate Second Derivative Determine Inflection Point Check->Calc Yes

Caption: Figure 2. Standard Operating Procedure for Potentiometric pKa Determination.

Part 4: Pharmaceutical Implications[2][3]

Solubility vs. Permeability Trade-off

The pKa of 8.90 presents a classic medicinal chemistry challenge.

  • At pH 1.2 (Stomach): 100% Ionized. High solubility.

  • At pH 7.4 (Blood/Tissue): Using the Henderson-Hasselbalch equation:

    
    
    
    
    
    
    
    Result: Only ~3% of the drug exists as the neutral free base at physiological pH.
Membrane Transport

Since passive diffusion is primarily driven by the concentration gradient of the neutral species, the effective concentration driving permeation is low. However, because the molecule is small (MW ~137 g/mol ), it may still exhibit moderate permeability via paracellular routes or require active transport (e.g., organic cation transporters, OCTs) for cellular uptake.

Formulation Strategy

For liquid formulations, maintaining a pH < 6.0 ensures stability and solubility by keeping the amine fully protonated. If a transdermal delivery is required, the formulation pH must be adjusted > 9.0 to maximize the neutral fraction, though this may raise skin irritation concerns.

References

  • PubChem. (2025).[1][2][3] Phenylethanolamine (Compound).[1][3][4][5][6] National Library of Medicine. Available at: [Link]

  • Armstrong, J. M., & Barlow, R. B. (1976).[4] The ionization of phenolic amines, including apomorphine, dopamine and catecholamines.[4] British Journal of Pharmacology.[4] Available at: [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Exploratory

The Architectures of Asymmetry: A Technical Guide to Chiral Amino Alcohol Auxiliaries

Topic: History and Discovery of Chiral Amino Alcohol Auxiliaries Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Chiral Pool as a Launchpad T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Chiral Amino Alcohol Auxiliaries Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chiral Pool as a Launchpad

The history of asymmetric synthesis is inextricably linked to the "Chiral Pool"—the collection of abundant, enantiopure building blocks provided by nature. Among these, amino acids represent the most versatile tier. By reducing the carboxylic acid terminus of an amino acid to an alcohol, chemists access chiral amino alcohols , a scaffold that has defined three decades of stereochemical control.

This guide analyzes the evolution of these auxiliaries, moving from stoichiometric "anchors" (Meyers, Evans, Myers) to catalytic "directors" (Noyori, Corey). It focuses on the mechanistic causality that makes these systems robust enough for GMP (Good Manufacturing Practice) environments.

The Stoichiometric Era: Anchoring Chirality

The Meyers Oxazolines (The Precursor)

In the 1970s, A.I. Meyers utilized amino alcohols to synthesize chiral oxazolines. While less common today, this work established the fundamental principle of chelation-controlled rigidity . By locking the substrate into a rigid ring system, the auxiliary forces the electrophile to approach from the sterically unhindered face.

The Evans Oxazolidinones (The Gold Standard)

In 1981, David A. Evans (Harvard) introduced the oxazolidinone auxiliaries, derived from valine or phenylalanine. This remains the benchmark for asymmetric alkylation and aldol reactions due to its predictability.

The Mechanistic Logic: The power of the Evans system lies in the formation of a


-enolate .[1]
  • Acylation: The amino alcohol is converted to an oxazolidinone (the auxiliary) and acylated.

  • Enolization: Treatment with a base (LDA or NaHMDS) generates a lithium enolate.

  • Chelation: The lithium ion coordinates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This "locks" the bond rotation.

  • Steric Blocking: The bulky group (isopropyl or benzyl) from the amino acid points away from the chelate, effectively shielding one face of the enolate.

Visualization: The Evans Enolate Cycle

EvansCycle Start Oxazolidinone (Auxiliary) Acylated N-Acyl Oxazolidinone Start->Acylated RCOCl, n-BuLi Enolate Z-Enolate (Li-Chelated) Acylated->Enolate LDA, -78°C (Deprotonation) Product Alkylated Adduct Enolate->Product R'-X (Top-face Blocked) Cleaved Chiral Acid + Recovered Aux Product->Cleaved LiOH / H2O2 (Hydrolysis) Cleaved->Start Recycle

Caption: The Evans cycle demonstrating the transformation from acylation to chelation-controlled alkylation and hydrolytic cleavage.

Protocol: Evans Asymmetric Alkylation

Note: This protocol assumes the use of (S)-4-benzyl-2-oxazolidinone.

Reagents:

  • (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Allyl Iodide (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Enolization: Cool a solution of the

    
    -propionyl oxazolidinone in THF to -78°C . Add LDA slowly.
    
    • Why? Low temperature prevents enolate equilibration and decomposition. The kinetic

      
      -enolate is favored.
      
  • Incubation: Stir for 30 minutes at -78°C to ensure complete deprotonation and chelate formation.

  • Alkylation: Add allyl iodide dropwise.

    • Why? The electrophile attacks the face opposite the benzyl group (anti-stereoselection).

  • Quench: Add saturated aqueous NH

    
    Cl while still cold, then warm to room temperature.
    
  • Cleavage (The Critical Step): Dissolve the purified alkylated product in THF/H

    
    O. Add LiOH and H
    
    
    
    O
    
    
    at 0°C.
    • Why H

      
      O
      
      
      
      ? The peroxide anion is more nucleophilic than hydroxide toward the imide carbonyl but less basic, reducing the risk of racemizing the newly formed chiral center.
The Myers Pseudoephedrine Auxiliaries (Industrial Scalability)

In the 1990s, Andrew G. Myers (Harvard) introduced pseudoephedrine as a practical alternative. Unlike Evans auxiliaries, which can be expensive to scale, pseudoephedrine is a commodity chemical (though regulated).

Key Differentiator: Myers' system utilizes Lithium Chloride (LiCl) to form a highly ordered generic enolate structure. The reaction proceeds via a dianion (alkoxide + enolate) which is extremely rigid.

Comparative Data: Evans vs. Myers
FeatureEvans OxazolidinoneMyers Pseudoephedrine
Chiral Source Valine / PhenylalaninePseudoephedrine
Enolate Species Mono-anion (Li-chelate)Dianion (Li-chelate)
Additives None usually requiredLiCl (Essential)
Crystallinity ModerateHigh (Amides crystallize well)
Cleavage LiOH/H

O

(Oxidative)
Acid/Base Hydrolysis (Tunable)

The Catalytic Era: From Auxiliaries to Ligands

Stoichiometric auxiliaries are wasteful by definition (1 mole of auxiliary for 1 mole of product). The field evolved to use chiral amino alcohols as ligands for metals, enabling catalytic turnover.

Noyori's DAIB and Zinc Addition

Ryoji Noyori utilized (-)-3-exo-(dimethylamino)isoborneol (DAIB) to catalyze the addition of dialkylzinc to aldehydes.[2][3][4]

  • Significance: This reaction demonstrated "Non-linear Effects" (NLE), where a partially resolved catalyst could yield highly enantiopure product due to the formation of hetero-dimeric aggregates that are catalytically inactive.

The Corey-Bakshi-Shibata (CBS) Reduction

Perhaps the most famous application of amino alcohols in catalysis is the CBS reduction. It uses a proline-derived amino alcohol (oxazaborolidine) to reduce ketones to chiral alcohols.

Mechanism: The catalyst activates both the borane (reductant) and the ketone (substrate) simultaneously in a "push-pull" mechanism.

Visualization: CBS Catalytic Cycle

CBS_Mechanism Cat Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Cat->Complex + BH3 Transition Ketone Binding (Transition State) Complex->Transition + Ketone (RCOR') Hydride Hydride Transfer Transition->Hydride Face Selective Product Chiral Alcohol + Catalyst Hydride->Product Hydrolysis Product->Cat Regeneration

Caption: The CBS reduction cycle showing the dual activation of borane and the ketone substrate.

References

  • Evans, D. A., et al. (1981).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6]

  • Myers, A. G., et al. (1997).[7] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[6]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[6]

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of aldehydes with dialkylzincs catalyzed by amino alcohols." Journal of the American Chemical Society.[6]

  • Myers, A. G., et al. (1999). "Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate." Organic Syntheses.

Sources

Foundational

The Medicinal Chemistry of Phenylethanolamine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of neurologically and physiologically active compounds. This in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of neurologically and physiologically active compounds. This in-depth technical guide provides a comprehensive literature review of phenylethanolamine derivatives, designed for researchers, scientists, and drug development professionals. We will explore the critical structure-activity relationships (SAR) that govern their interactions with key biological targets, delve into established synthetic methodologies, and detail the experimental protocols necessary for their biological evaluation. Furthermore, this guide will illuminate the intricate signaling pathways modulated by these derivatives and their subsequent therapeutic applications. Through a blend of technical detail, field-proven insights, and clear visualizations, this document aims to be an essential resource for the rational design and development of novel phenylethanolamine-based therapeutics.

Introduction: The Enduring Legacy of the Phenylethanolamine Core

The phenylethanolamine backbone, a simple yet elegant fusion of a phenyl ring, an ethylamine side chain, and a hydroxyl group at the beta-position, is a privileged scaffold in drug discovery.[1] Nature itself has harnessed this motif in the endogenous catecholamines—dopamine, norepinephrine, and epinephrine—which play pivotal roles in neurotransmission and physiological regulation.[2] This inherent biological relevance has inspired medicinal chemists for over a century to explore the vast chemical space surrounding this core structure. The resulting derivatives encompass a wide range of therapeutic agents, including bronchodilators, vasoconstrictors, antidepressants, and central nervous system stimulants.[3]

This guide will navigate the key aspects of phenylethanolamine medicinal chemistry, providing the foundational knowledge and practical insights required to innovate within this rich and rewarding field. We will begin by dissecting the crucial structural modifications that dictate biological activity, followed by an examination of synthetic strategies and detailed experimental protocols.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The pharmacological profile of phenylethanolamine derivatives is exquisitely sensitive to structural modifications. Understanding these structure-activity relationships is paramount for the rational design of compounds with desired potency, selectivity, and pharmacokinetic properties.

Adrenergic Receptor Agonists

A significant class of phenylethanolamine derivatives exerts its effects through interaction with α- and β-adrenergic receptors.[4] The following structural features are critical determinants of their activity:

  • Substitution on the Aromatic Ring:

    • Hydroxyl Groups: Maximal β-adrenergic activity is typically observed with hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol moiety), mimicking the endogenous ligands norepinephrine and epinephrine.[5] Substitution at the 3 and 5 positions, as seen in metaproterenol, can confer selectivity for β2-adrenergic receptors.[5] Replacement of the meta-hydroxyl with a hydroxymethyl group, as in salbutamol, also enhances β2 selectivity.[5]

    • Other Substituents: The introduction of substituents such as methyl, ethyl, isopropyl, fluoro, chloro, and iodo at the meta and para positions can modulate affinity and intrinsic activity at α-adrenergic receptors.[4] For instance, introducing an isopropyl, cyclohexyl, or fluoro group at the meta position of octopamine can improve its α-adrenergic affinity.[4]

  • Substitution on the Ethanolamine Side Chain:

    • β-Hydroxyl Group: The hydroxyl group on the β-carbon is crucial for direct-acting sympathomimetic activity. Its stereochemistry is also important, with the (R)-enantiomer generally being more potent.[1]

    • α-Alkyl Substitution: The presence of an α-alkyl group, such as in ephedrine, can increase the duration of action by conferring resistance to metabolism by monoamine oxidase (MAO).[5]

    • Nitrogen Substitution: The nature of the substituent on the amino group profoundly influences receptor selectivity. As the bulk of the N-substituent increases, α-adrenergic activity tends to decrease, while β-adrenergic activity increases.[5] For example, norepinephrine (primary amine) has significant α-activity, whereas isoproterenol (N-isopropyl) is a potent β-agonist with little α-activity.[6]

Dopamine Transporter (DAT) Inhibitors

Phenethylamine derivatives can also interact with the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft.[7] This mechanism is central to the action of many psychostimulants. Key SAR observations for DAT inhibition include:

  • Aromatic Ring Substituents: Unsubstituted or thiophenyl groups at the aromatic position tend to enhance DAT inhibitory activity compared to substituted phenyl rings.[7] Methoxy substitution on the aromatic ring generally leads to weak or no activity.[7]

  • Alkylamine and Alkyl Groups: The length and nature of alkyl groups and the size of the ring at the alkylamine position can influence inhibitory potency.[7]

The following table summarizes the structure-activity relationships for a selection of phenethylamine derivatives at the dopamine transporter.

CompoundArR1R2% Inhibition of DA Reuptake (at 1 µM)IC50 (µM)
1 PhenylHH15.3 ± 2.5>10
2 PhenylHCH348.2 ± 3.11.1 ± 0.1
5 ThiophenylHH45.7 ± 4.21.2 ± 0.1
6 ThiophenylHCH368.4 ± 2.80.4 ± 0.0
9 PhenylCH3H85.6 ± 1.90.1 ± 0.0
28 ---89.2 ± 3.70.08 ± 0.0

Data adapted from a study on 29 β-phenethylamine derivatives.[7]

Synthetic Strategies: Building the Phenylethanolamine Core

Several synthetic routes have been established for the preparation of phenylethanolamine derivatives. The choice of method often depends on the desired substitution pattern and stereochemistry.

Reduction of α-Amino Ketones

A common and versatile method involves the reduction of an α-amino ketone precursor. This approach allows for the introduction of various substituents on both the aromatic ring and the amine.

Reduction of Benzoyl Cyanide

A high-yielding synthesis of the parent phenylethanolamine involves the reduction of benzoyl cyanide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

From Phenylalanine

Enantiomerically pure phenylethanolamines can be synthesized from the amino acid L-phenylalanine through multi-enzyme pathways, offering a green and stereoselective alternative to traditional chemical methods.[8][9]

From Styrene Oxide

Another chemo-biocatalytic route involves the ring-opening of styrene oxide with ammonia. The styrene oxide precursor can be obtained through the bio-epoxidation of styrene.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of phenylethanolamine derivatives.

Synthesis of Phenylethanolamine via Reduction of Benzoyl Cyanide

Materials:

  • Benzoyl cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 15% Sodium hydroxide solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend a molar excess of LiAlH₄ in anhydrous diethyl ether in the flask.

  • Slowly add a solution of benzoyl cyanide in anhydrous diethyl ether to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. An ice bath may be necessary to manage the initial exothermic reaction.

  • After the addition is complete, heat the mixture to a gentle reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of distilled water. This is a highly exothermic process that generates hydrogen gas and should be performed with extreme caution.

  • Follow the water quench with the dropwise addition of a 15% sodium hydroxide solution, and then add more water until a granular precipitate forms.

  • Filter the solid precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenylethanolamine.

  • The product can be further purified by vacuum distillation or column chromatography.[10]

Adrenergic Receptor Radioligand Binding Assay

Materials:

  • Cell membranes expressing the adrenergic receptor of interest

  • Radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β)

  • Unlabeled competitor ligand (e.g., phentolamine for α, propranolol for β)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, a high concentration of unlabeled competitor, and membrane preparation.

    • Competition: Radioligand, varying concentrations of the test phenylethanolamine derivative, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Inhibition Assay

Materials:

  • Cells expressing the dopamine transporter (e.g., HEK293-hDAT cells)

  • [³H]-Dopamine or a fluorescent DAT substrate

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Test phenylethanolamine derivatives

  • Known DAT inhibitor (e.g., GBR12909) for non-specific uptake control

  • 96-well microplates

  • Scintillation counter and scintillation fluid (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)

Procedure:

  • Cell Plating: Seed the DAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Add uptake buffer containing varying concentrations of the test phenylethanolamine derivative to the wells. Include control wells with buffer only (for total uptake) and wells with a high concentration of a known DAT inhibitor (for non-specific uptake). Pre-incubate the plate for a short period.

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]-Dopamine or the fluorescent substrate to all wells.

  • Incubation: Incubate the plate for a short, defined period to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Quantification: If using [³H]-Dopamine, lyse the cells and measure the radioactivity in a scintillation counter. If using a fluorescent substrate, measure the fluorescence intensity in a plate reader.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound for DAT inhibition.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenylethanolamine derivatives are a direct consequence of their ability to modulate specific signaling pathways.

Adrenergic Receptor Signaling

Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they undergo a conformational change that activates intracellular G-proteins.

  • α1-Adrenergic Receptors: Couple to Gq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • β-Adrenergic Receptors: Couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist α1 Agonist a1_receptor α1-AR a1_agonist->a1_receptor Gq Gq a1_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation a2_agonist α2 Agonist a2_receptor α2-AR a2_agonist->a2_receptor Gi Gi a2_receptor->Gi AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease beta_agonist β Agonist beta_receptor β-AR beta_agonist->beta_receptor Gs Gs beta_receptor->Gs AC_activation Adenylyl Cyclase (Activation) Gs->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation

Figure 1. Simplified signaling pathways for α1, α2, and β-adrenergic receptors.

Dopamine Transporter Mechanism

The dopamine transporter is a symporter that utilizes the electrochemical gradient of sodium ions to drive the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The transport cycle involves the binding of two sodium ions and one chloride ion to the transporter, which facilitates the binding and subsequent translocation of dopamine.

DAT_Mechanism cluster_transport Dopamine Transporter (DAT) Cycle extracellular Extracellular Space outward_open Outward-Open Na⁺ and Cl⁻ bind intracellular Intracellular Space dopamine_binding Dopamine Binding Substrate binds outward_open->dopamine_binding 1. Ion Binding occluded Occluded State Conformational change dopamine_binding->occluded 2. Dopamine Binding inward_open Inward-Open Dopamine and ions released occluded->inward_open 3. Translocation reset Reset Transporter returns to outward-facing inward_open->reset 4. Release reset->outward_open 5. Reset

Figure 2. A simplified schematic of the dopamine transporter (DAT) mechanism.

Therapeutic Applications

The diverse pharmacological activities of phenylethanolamine derivatives have led to their development for a wide range of therapeutic applications.

  • Bronchodilators: β2-selective agonists, such as salbutamol and metaproterenol, are mainstays in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Their action on β2-receptors in the bronchial smooth muscle leads to relaxation and dilation of the airways.[5][11]

  • Vasoconstrictors and Decongestants: α1-agonists like phenylephrine and oxymetazoline are widely used as nasal decongestants and in ophthalmic solutions to reduce redness.[12] They act on α1-receptors in vascular smooth muscle, causing vasoconstriction.

  • Cardiovascular Agents: Some phenylethanolamine derivatives have been investigated for their effects on the cardiovascular system. For example, certain β1-selective agonists can increase heart rate and contractility.[6]

  • Central Nervous System Stimulants and Anorectics: Derivatives that inhibit the reuptake of dopamine and norepinephrine, such as amphetamine and its analogues, have potent CNS stimulant and appetite-suppressant effects.[3]

  • Antidepressants: The modulation of monoamine neurotransmitter levels by some phenethylamine derivatives has led to their investigation as potential antidepressants.[3]

Conclusion and Future Directions

The phenylethanolamine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. A deep understanding of the structure-activity relationships, coupled with modern synthetic and screening methodologies, will undoubtedly lead to the development of next-generation phenylethanolamine derivatives with improved efficacy, selectivity, and safety profiles. Future research in this area will likely focus on the development of subtype-selective adrenergic agents, allosteric modulators of monoamine transporters, and compounds with novel polypharmacological profiles for the treatment of complex diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to the ongoing legacy of this remarkable chemical class.

References

  • Glennon, R. A., et al. (2002). Binding of phenethylamine derivatives at 5-HT2A receptors. Bioorganic & Medicinal Chemistry, 10(10), 3341-3348.
  • Kim, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 453-461.
  • Phenylethanolamine. (2023, November 28). In Wikipedia. [Link]

  • Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744.
  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(3), 685-693.
  • Phenethylamine. (2024, January 29). In Wikipedia. [Link]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. [Link]

  • Structure Activity Relationships. (n.d.). Scribd. [Link]

  • Ferrer, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 759.
  • Medicinal Chemistry I Unit I 1. Drugs acting on ANS a. Adrenergic stimulants: Phenyl ethanolamine derivatives-adrenaline, i. (n.d.). University of Lucknow.
  • Mogos, T. G., et al. (2015). New Potential Beta-3 Adrenergic Agonists with Beta- Phenylethylamine Structure, Synthesized for the Treatment of Dyslipidemia and Obesity. Revista de Chimie, 66(10), 1608-1612.
  • Technical Support Center: Synthesis of Phenylethanolamine Deriv
  • Tullar, B. F., et al. (1976). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 19(6), 834-838.
  • Adrenergic Receptor Agonists and Antagonists. (2018, February 8). Veterian Key.
  • Clark, J. D., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 108-116.
  • Chen, Y. C., et al. (2024). Role of Phenylethanolamine-N-methyltransferase on Nicotine-Induced Vasodilation in Rat Cerebral Arteries. Journal of Cardiovascular Pharmacology.
  • Bondinell, W. E., et al. (1983). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis: a potential source of new drugs. Drug Metabolism Reviews, 14(4), 709-721.
  • Spetea, M., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 664.
  • Grunewald, G. L., et al. (2003). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 46(24), 5182-5193.
  • Borchardt, R. T., & Vincek, W. C. (1978). Inhibition by Lead of phenylethanolamine-N-methyltransferase. Journal of Pharmacy and Pharmacology, 30(1), 58-59.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (S)-2-Amino-1-phenylethanol HCl as a Progenitor for Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis

Abstract This guide provides an in-depth exploration of (S)-2-Amino-1-phenylethanol hydrochloride as a readily available starting material for the synthesis and application of a powerful class of chiral auxiliaries: the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of (S)-2-Amino-1-phenylethanol hydrochloride as a readily available starting material for the synthesis and application of a powerful class of chiral auxiliaries: the 4-substituted-2-oxazolidinones. These auxiliaries, particularly the (4S)-4-phenyl-2-oxazolidinone derived from the topic compound, are cornerstones in modern asymmetric synthesis, enabling exceptional stereocontrol in fundamental carbon-carbon bond-forming reactions. We will detail the synthesis of the auxiliary, its application in a highly diastereoselective asymmetric aldol reaction, and the subsequent non-destructive cleavage to yield enantiomerically enriched products. The causality behind experimental choices, self-validating protocols, and authoritative mechanistic insights are central to this document, aimed at empowering researchers in synthetic chemistry and drug development.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetry

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a critical requirement in the pharmaceutical industry where different enantiomers can have vastly different biological activities. The chiral auxiliary approach is a robust and reliable strategy to achieve this goal. In this methodology, an enantiomerically pure molecule—the chiral auxiliary—is temporarily attached to a prochiral substrate. This creates a diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent reaction to occur preferentially on one of the two diastereotopic faces of the substrate, leading to the formation of one diastereomer in excess. Because diastereomers possess different physical properties, they can often be separated by standard techniques like chromatography. Finally, the auxiliary is removed, yielding the desired product in high enantiomeric purity and allowing for the potential recovery and recycling of the auxiliary.

(S)-2-Amino-1-phenylethanol, a derivative of phenylglycinol, is an excellent precursor sourced from the chiral pool. It is used to create oxazolidinone auxiliaries, a class popularized by David A. Evans, which have demonstrated remarkable efficacy in controlling stereochemistry in aldol reactions, alkylations, and other transformations.

Workflow Overview

The overall strategy involves a three-stage process: the synthesis of the active auxiliary from the starting amino alcohol, the diastereoselective reaction, and the final cleavage step.

G cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Asymmetric Reaction cluster_2 Stage 3: Product Liberation A (S)-2-Amino- 1-phenylethanol HCl B (4S)-4-Phenyl- 2-oxazolidinone (Active Auxiliary) A->B Cyclization C N-Acyl Oxazolidinone B->C Acylation D Diastereomerically Enriched Adduct C->D Diastereoselective Aldol Reaction E Enantiopure Product D->E Cleavage B_rec Recovered Auxiliary D->B_rec Cleavage

Figure 1. General workflow for using (S)-2-Amino-1-phenylethanol as an auxiliary precursor.

Protocol I: Synthesis of the (4S)-4-Phenyl-2-oxazolidinone Auxiliary

The first essential step is the cyclization of the amino alcohol to form the rigid oxazolidinone ring system. This transformation is typically achieved by reaction with a carbonylating agent. While hazardous reagents like phosgene can be used, a safer and effective method involves diethyl carbonate with a base catalyst.

Causality and Experimental Rationale
  • Starting Material: (S)-2-Amino-1-phenylethanol HCl must first be neutralized to the free amino alcohol for it to be nucleophilic. This can be done in a separate step or in situ.

  • Carbonyl Source: Diethyl carbonate is an effective and relatively safe source of the carbonyl group for the oxazolidinone ring.

  • Catalyst: A base like potassium carbonate (K₂CO₃) is used to facilitate the reaction, likely by promoting the nucleophilicity of the alcohol and amine groups.

  • High Temperature: The reaction requires heating to drive the cyclization and distill off the ethanol byproduct, shifting the equilibrium towards the product.

Step-by-Step Protocol
  • Neutralization: In a round-bottom flask, dissolve (S)-2-Amino-1-phenylethanol HCl in water. Add an equivalent amount of a base like NaOH to neutralize the HCl salt. Extract the free amino alcohol into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the oily free amino alcohol.

  • Cyclization: To a dry three-necked flask equipped with a thermometer and a distillation head, add the (S)-2-amino-1-phenylethanol (1.0 equiv), diethyl carbonate (2.5 equiv), and potassium carbonate (0.1 equiv).

  • Reaction: Heat the mixture to 130-140 °C. Ethanol will begin to distill as it is formed. Continue heating until ethanol distillation ceases, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Dilute the oily residue with DCM to facilitate the filtration of the potassium carbonate catalyst.

  • Purification: Wash the organic phase with a saturated solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Crystallization: Recrystallize the resulting solid from a mixture of ethyl acetate and hexanes to afford pure (4S)-4-phenyl-2-oxazolidinone as a white crystalline solid.

Protocol II: Asymmetric Aldol Reaction

With the auxiliary in hand, we demonstrate its use in a boron-mediated asymmetric aldol reaction, a benchmark transformation for creating chiral β-hydroxy carbonyl compounds with excellent stereocontrol.

A. Acylation of the Auxiliary

First, an acyl group is attached to the nitrogen of the oxazolidinone. This N-acyl oxazolidinone is the substrate for the subsequent stereoselective enolization. While strong bases like n-BuLi can be used, a milder method employing 4-dimethylaminopyridine (DMAP) is often sufficient and operationally simpler.

Protocol:

  • To a solution of (4S)-4-phenyl-2-oxazolidinone (1.0 equiv) in dry THF, add DMAP (0.1 equiv).

  • Add propionic anhydride (1.2 equiv) dropwise at room temperature.

  • Stir the reaction overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting N-propionyl oxazolidinone is often pure enough for the next step, or can be purified by column chromatography.

B. Diastereoselective Aldol Addition

This is the crucial stereochemistry-defining step. The N-acyl oxazolidinone is converted into a rigid, chelated Z-enolate using a Lewis acid and a hindered base. This enolate then reacts with an aldehyde from a sterically preferred direction.

Causality and Mechanistic Rationale:

  • Lewis Acid (Bu₂BOTf): Dibutylboron triflate coordinates to the carbonyl oxygens, creating a pre-organized, six-membered ring structure. This chelation is key to forming the geometrically defined (Z)-enolate upon deprotonation.

  • Base (Et₃N or i-Pr₂NEt): A hindered amine base is used to deprotonate the α-carbon. Its bulk favors the formation of the kinetically stable (Z)-enolate, where the α-substituent (a methyl group in this case) is cis to the enolate oxygen.

  • Low Temperature (-78 °C): The reaction is performed at low temperature to prevent side reactions and ensure kinetic control, maximizing the diastereoselectivity.

  • Stereochemical Control: The bulky phenyl group at the C4 position of the auxiliary effectively blocks one face of the boron enolate. The aldehyde electrophile is therefore forced to approach from the less hindered face, dictating the absolute stereochemistry of the two newly formed stereocenters. This is explained by the Zimmerman-Traxler transition state model.

Figure 2. Model explaining stereoselectivity in the boron-mediated aldol addition.

Step-by-Step Protocol:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry DCM and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (Et₃N, 1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Re-cool the solution to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM.

  • Concentrate the organic phase and redissolve the residue in methanol. Add an equal volume of 30% hydrogen peroxide and stir vigorously to oxidize the boron byproducts.

  • Remove the methanol in vacuo and extract the product with ethyl acetate. Wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol III: Auxiliary Cleavage

The final step is the removal of the auxiliary to reveal the chiral carboxylic acid product. Hydrolysis with lithium hydroperoxide (LiOOH) is a standard and highly effective method that selectively cleaves the exocyclic amide bond without racemization or cleavage of the oxazolidinone ring itself.

Causality and Selectivity: The hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the more sterically hindered but electronically activated exocyclic carbonyl group. In contrast, the harder hydroxide anion (OH⁻) can lead to undesired cleavage of the endocyclic carbonyl (the ring itself).

Step-by-Step Protocol:

  • Dissolve the purified aldol adduct in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with DCM or ether to recover the chiral auxiliary (4S)-4-phenyl-2-oxazolidinone.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure β-hydroxy carboxylic acid.

Representative Data

The use of (S)-phenylalaninol-derived oxazolidinones, which are structurally analogous to the (S)-4-phenyl-2-oxazolidinone discussed here, provides consistently high levels of diastereoselectivity in aldol reactions.

EntryAldehyde (R'CHO)ProductDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid>98:285
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid>99:189
3Propionaldehyde3-hydroxy-2-methylpentanoic acid>98:287
4Hydrocinnamaldehyde3-hydroxy-2-methyl-5-phenylpentanoic acid>95:591

Table 1: Typical results for asymmetric aldol reactions using Evans-type auxiliaries. Data is representative of literature values for analogous systems.

References

  • Thompson, A. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Retrieved February 18, 2026, from [Link]

  • Larrow, J. F., & Le-Nancy, D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 709. Retrieved February 18, 2026, from [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Retrieved February 18, 2026, from [Link]

  • Ghosh, A. K., & Fidanze, S. (2001). Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols. Tetrahedron Letters, 42(8), 5199-5202.
  • Gage, J. R. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. Organic Process Research & Development, 7(3), 331-338. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved February 18, 2026, from [Link]

  • Lingamurthy, M., et al. (2017).
Application

Application Note: Regioselective Synthesis of (S)-5-Phenyl-2-Oxazolidinone

Topic: Preparation of Chiral Oxazolidinones from (S)-2-Amino-1-phenylethanol Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Chiral Oxazolidinones from (S)-2-Amino-1-phenylethanol Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary & Strategic Context

This application note details the synthesis of (S)-5-phenyl-2-oxazolidinone via the cyclization of (S)-2-amino-1-phenylethanol .[1]

Critical Distinction: Researchers must distinguish this target from the classic "Evans Auxiliary" ((S)-4-phenyl-2-oxazolidinone), which is derived from 2-amino-2-phenylethanol (phenylglycinol).[1] The starting material specified here ((S)-2-amino-1-phenylethanol) places the phenyl group at the C5 position of the oxazolidinone ring.[1] This scaffold is a vital intermediate for oxazolidinone antibiotics (analogs of Linezolid), chiral resolution agents, and specific chiral auxiliaries where C5-steric bulk is required.

This guide presents two validated protocols:

  • Method A (Green/Scalable): Diethyl Carbonate (DEC) mediated cyclization.[1]

  • Method B (Mild/Laboratory): 1,1'-Carbonyldiimidazole (CDI) mediated cyclization.[1]

Mechanistic Insight & Reaction Pathway

The formation of the oxazolidinone ring proceeds via a double nucleophilic attack on a carbonyl source.[1] The regiochemistry is dictated by the starting amino alcohol structure.[1] Since the chiral center is at the oxygen-bearing carbon (C1 of the starting material), the stereochemistry is retained at the C5 position of the product.

Graphviz Diagram: Reaction Mechanism

ReactionMechanism Start (S)-2-Amino-1-phenylethanol (Nucleophile) Inter Intermediate (Carbamate or Acyl Imidazole) Start->Inter O-Attack (DEC) or N-Attack (CDI) Reagent Carbonyl Source (DEC or CDI) Reagent->Inter TS Cyclization TS (Intramolecular Attack) Inter->TS -EtOH (DEC) or -Imidazole (CDI) Product (S)-5-Phenyl-2-oxazolidinone (Retained Stereochemistry) TS->Product Ring Closure

Figure 1: Mechanistic pathway for the formation of the oxazolidinone ring. The stereocenter at the benzylic position is preserved throughout the transformation.[1]

Experimental Protocols

Method A: Diethyl Carbonate (DEC) Route (Scalable & Green)

Rationale: This method avoids toxic phosgene derivatives and uses cheap, environmentally benign reagents.[1] It is ideal for multi-gram to kilogram scale synthesis.[1] The reaction is driven by the removal of ethanol (Le Chatelier's principle).[1]

Reagents:

  • (S)-2-Amino-1-phenylethanol (1.0 equiv)[1]

  • Diethyl Carbonate (DEC) (1.5 - 2.0 equiv)

  • Potassium Carbonate (

    
    ) (0.1 - 0.2 equiv, anhydrous)
    
  • Solvent: Toluene (or neat if DEC is used in large excess)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or simple distillation head), and a thermometer.

  • Charging: Add (S)-2-amino-1-phenylethanol (10.0 g, 72.9 mmol),

    
     (1.0 g, 7.2 mmol), and Diethyl Carbonate (17.2 g, 145 mmol). Add Toluene (50 mL) if solvating is required, though running neat in DEC is often possible.
    
  • Reaction: Heat the mixture to reflux (bath temp ~110-120°C).

  • Distillation: As the reaction proceeds, ethanol is generated.[1] Distill off the ethanol/toluene azeotrope (boiling point ~78°C) to drive the equilibrium forward.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3][4][5] The reaction is typically complete in 4–6 hours once ethanol removal is efficient.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove the carbonate base.

    • Wash the organic layer with brine, dry over

      
      , and concentrate under reduced pressure.[1]
      
  • Purification: Recrystallize the crude solid from EtOAc/Hexanes or Toluene.

Method B: 1,1'-Carbonyldiimidazole (CDI) Route (Mild & Precise)

Rationale: CDI allows for cyclization at room temperature or mild heat, avoiding thermal stress. This is preferred for small-scale exploratory chemistry or if the substrate contains thermally sensitive groups.[1]

Reagents:

  • (S)-2-Amino-1-phenylethanol (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

  • Dissolution: Dissolve (S)-2-amino-1-phenylethanol (1.0 g, 7.29 mmol) in anhydrous DCM (15 mL).

  • Addition: Add CDI (1.3 g, 8.0 mmol) portion-wise over 5 minutes at 0°C. Caution:

    
     gas evolution will occur.
    
  • Reaction: Remove the ice bath and stir at room temperature.

    • Optimization Note: If conversion is slow after 2 hours, heat to mild reflux (40°C) for 1 hour.

  • Quench: Quench the reaction by adding 1M HCl (10 mL). This neutralizes the imidazole byproduct and removes unreacted amine.[1]

  • Extraction: Separate the organic layer.[1][6][7] Extract the aqueous layer once more with DCM.[1]

  • Wash: Wash combined organics with saturated

    
     (to remove acid traces) and then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate to yield the crude oxazolidinone.
    

Quality Control & Self-Validation

To ensure the integrity of the synthesized chiral auxiliary, the following validation parameters must be met.

Analytical Data Summary
ParameterSpecificationDiagnostic Note
Appearance White to off-white crystalline solidYellowing indicates oxidation or imidazole contamination.[1]
Melting Point 126 – 128 °CDistinct from 4-phenyl isomer (MP ~132°C).[1]

NMR (CDCl3)

5.5-5.6 (dd, 1H, H-5)
The benzylic proton is at C5 (deshielded by O and Ph).

NMR (CDCl3)

3.5-4.0 (m, 2H, H-4)
The methylene protons are at C4 (adjacent to N).
Chiral HPLC >99% eeColumn: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA.[1]
Structural Validation (Regiochemistry)

To confirm you have synthesized the 5-phenyl isomer and not the 4-phenyl isomer:

  • 5-Phenyl-2-oxazolidinone: The proton attached to the chiral center (benzylic) is on the carbon attached to the Oxygen .[1] In NMR, this appears as a triplet or double doublet further downfield (~5.5 ppm).

  • 4-Phenyl-2-oxazolidinone: The proton attached to the chiral center (benzylic) is on the carbon attached to the Nitrogen .[1]

Graphviz Diagram: Workflow Decision Tree

Workflow Start Start: (S)-2-Amino-1-phenylethanol Scale Select Scale/Constraint Start->Scale MethodA Method A: Diethyl Carbonate (>10g, Cost-Sensitive) Scale->MethodA MethodB Method B: CDI (<5g, Time-Sensitive) Scale->MethodB ProcessA Reflux (110°C) Distill Ethanol MethodA->ProcessA ProcessB Stir RT -> 40°C DCM Solvent MethodB->ProcessB QC QC Validation Check NMR (H-5 vs H-4) ProcessA->QC ProcessB->QC

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on scale and laboratory constraints.

Troubleshooting & Optimization

  • Incomplete Conversion (Method A): If the reaction stalls, ensure efficient removal of ethanol. Use a fractionating column or add molecular sieves to the reflux condensate.[1]

  • Oligomerization: If the temperature is too high (>140°C) or the mixture is run too concentrated, intermolecular carbamates may form.[1] Maintain dilution (0.5 M - 1.0 M).

  • Racemization: While rare for this specific cyclization, prolonged exposure to strong base at high heat can cause racemization.[1] Method B (CDI) is safer if optical purity is critical and the substrate is prone to racemization.[1]

References

  • Green Synthesis via Carbonates: Clements, J. H.[1] "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(26), 663-674.[1] Link

  • CDI Cyclization Protocol: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962, 1(7), 351-367.[1] Link

  • Regioselectivity in Oxazolidinone Formation: García-Raso, A., et al. "Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones."[1] Chemical & Pharmaceutical Bulletin, 2007, 55(5), 829-831.[1][8] Link

  • General Oxazolidinone Chemistry: Evans, D. A., et al. "Chiral 2-Oxazolidinones in Asymmetric Synthesis."[1] Journal of the American Chemical Society, 1982, 104(6), 1737-1739.[1] Link

Sources

Method

Application Note: Catalytic Utility of (S)-2-Amino-1-phenylethanol in Asymmetric Synthesis

This guide provides a comprehensive technical overview of the catalytic applications of (S)-2-Amino-1-phenylethanol , focusing on its role as a chiral ligand in asymmetric synthesis. Executive Summary (S)-2-Amino-1-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the catalytic applications of (S)-2-Amino-1-phenylethanol , focusing on its role as a chiral ligand in asymmetric synthesis.

Executive Summary

(S)-2-Amino-1-phenylethanol [CAS: 56613-80-0 (S-isomer); 2549-14-6 (R-isomer)] is a privileged chiral 1,2-amino alcohol scaffold. Unlike more complex ligands (e.g., BINOL, TADDOL), its utility stems from its minimal steric footprint combined with the capability to form rigid 5-membered chelate rings with transition metals and main-group elements (B, Zn, Cu).

This guide details its two primary catalytic applications:

  • Enantioselective Borane Reduction: Acting as a pre-catalyst for the in situ generation of oxazaborolidines to reduce prochiral ketones.

  • Asymmetric Alkylation: Facilitating the addition of organozinc reagents to aldehydes.[1]

  • Pharmaceutical Application: A validated protocol for the synthesis of the antidepressant Fluoxetine (Prozac) intermediates.

Mechanism of Action: The Oxazaborolidine Cycle

The most robust application of (S)-2-Amino-1-phenylethanol is in the asymmetric reduction of ketones using borane (BH₃). The ligand reacts with borane to form a chiral oxazaborolidine catalyst in situ.

Mechanistic Insight[2]
  • Activation: The amino alcohol reacts with BH₃·THF, eliminating H₂ to form a cyclic oxazaborolidine.

  • Coordination: The Lewis acidic boron atom binds the ketone oxygen anti to the bulky phenyl group of the ligand to minimize steric repulsion.

  • Hydride Transfer: A second molecule of borane coordinates to the nitrogen, activating a hydride for intramolecular delivery to the carbonyl carbon.

  • Stereocontrol: The (S)-configuration of the ligand typically directs hydride attack to the Re-face of acetophenone-type ketones, yielding (R)-alcohols .

Oxazaborolidine_Cycle Ligand (S)-2-Amino-1-phenylethanol (Pre-catalyst) Complex Active Oxazaborolidine Catalyst Ligand->Complex + BH3·THF (- 2H2) Coordination Catalyst-Ketone-Borane Complex Complex->Coordination + Ketone + BH3 Transition Hydride Transfer (Transition State) Coordination->Transition Stereoselective Binding Transition->Complex Regeneration Product Chiral Alcohol ((R)-Enantiomer) Transition->Product Hydrolysis

Figure 1: Catalytic cycle for the borane reduction of ketones. The active catalyst regenerates after releasing the chiral product.

Core Application: Asymmetric Borane Reduction of Ketones[4][5][6]

This protocol describes the reduction of Acetophenone to (R)-1-Phenylethanol .[2] This system is a standard benchmark for validating ligand efficiency.

Materials & Reagents
ReagentEquiv.RoleSpecification
Acetophenone1.0SubstrateDistilled, dry
(S)-2-Amino-1-phenylethanol0.1 (10 mol%)Ligand>98% ee, dry solid
Borane-THF Complex1.2Reductant1.0 M in THF
THF (Tetrahydrofuran)SolventSolventAnhydrous, degassed
Experimental Protocol

Step 1: Catalyst Formation (In Situ)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add (S)-2-Amino-1-phenylethanol (137 mg, 1.0 mmol) under nitrogen.

  • Add anhydrous THF (10 mL) via syringe.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add BH₃·THF (1.0 M, 12 mL, 12 mmol) dropwise over 10 minutes. Caution: Hydrogen gas evolution.[3]

  • Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the oxazaborolidine species.

Step 2: Asymmetric Reduction

  • In a separate dry vial, dissolve Acetophenone (1.20 g, 10 mmol) in anhydrous THF (5 mL).

  • Using a syringe pump (recommended) or dropwise addition, add the ketone solution to the catalyst mixture over 30–60 minutes at RT (20–25°C).

    • Note: Slow addition prevents non-catalyzed background reduction, preserving high enantiomeric excess (ee).

  • Stir the reaction mixture for an additional 15 minutes after addition is complete.

Step 3: Quenching & Isolation

  • Cool the mixture to 0°C.

  • Cautiously add Methanol (5 mL) dropwise to quench excess borane. Vigorous bubbling will occur.[3]

  • Add 1N HCl (10 mL) and stir for 20 minutes to hydrolyze the boron-amine complex.

  • Extract with Diethyl Ether (3 x 20 mL).

  • Wash combined organics with saturated NaHCO₃ and Brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Analysis

  • Yield: Expect >90%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

  • Target: (R)-1-Phenylethanol (>90% ee typical).[2][4][5][6][7]

Pharmaceutical Case Study: Synthesis of Fluoxetine Precursors

(S)-2-Amino-1-phenylethanol is a critical tool in the synthesis of (R)-Fluoxetine (and its enantiomer), a selective serotonin reuptake inhibitor (SSRI).

Workflow: 3-Chloropropiophenone Reduction

The core chirality of Fluoxetine is established by reducing the ketone precursor 3-chloropropiophenone.

Fluoxetine_Synthesis Substrate 3-Chloropropiophenone Catalysis Cat: (S)-Ligand + BH3 Solvent: THF, 25°C Substrate->Catalysis Intermediate (R)-3-Chloro-1-phenylpropanol (Chiral Core) Catalysis->Intermediate >94% ee Fluoxetine (R)-Fluoxetine Intermediate->Fluoxetine 1. NaI, Methylamine 2. 4-TFMP-Phenol, NaH

Figure 2: Synthetic route to (R)-Fluoxetine utilizing the ligand for the stereodefining reduction step.

Key Optimization for Drug Synthesis:

  • Temperature Control: Maintaining the reaction at 30–40°C during ketone addition often improves conversion rates for electron-poor ketones (like chloro-substituted ones) without significantly eroding ee.

  • Moisture Sensitivity: Water content >0.05% in THF will destroy the catalyst and lower ee. Use freshly distilled solvents or molecular sieves (3Å).

Secondary Application: Diethylzinc Addition to Aldehydes

While less active than in borane reduction, (S)-2-Amino-1-phenylethanol catalyzes the alkylation of aldehydes.

  • Substrates: Benzaldehyde, 4-Chlorobenzaldehyde.

  • Reagent: Diethylzinc (Et₂Zn).

  • Conditions: Toluene or Hexane, 0°C.

  • Performance: Typically yields 80-90% ee.

  • Note: N-alkylation of the ligand (e.g., converting to (S)-2-(dimethylamino)-1-phenylethanol) significantly enhances enantioselectivity in this specific reaction class compared to the primary amine.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[8][9] Journal of the American Chemical Society. Link

  • Salunkhe, A. M., & Burkhardt, E. R. (1997). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ.[8] Tetrahedron Letters. Link

  • De Fátima, A., et al. (2005).[4] A Concise Total Synthesis of (R)-Fluoxetine. Journal of the Brazilian Chemical Society.[10] Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[1] Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2023). (S)-2-Amino-1-phenylethanol.[5] National Center for Biotechnology Information. Link

Sources

Application

Procedure for converting (S)-2-Amino-1-phenylethanol HCl to free base

Application Note & Protocol Procedure for the Conversion of (S)-2-Amino-1-phenylethanol Hydrochloride to its Free Base Abstract This document provides a comprehensive, field-proven protocol for the quantitative conversio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Procedure for the Conversion of (S)-2-Amino-1-phenylethanol Hydrochloride to its Free Base

Abstract

This document provides a comprehensive, field-proven protocol for the quantitative conversion of (S)-2-Amino-1-phenylethanol hydrochloride (HCl), a common salt form, to its corresponding free base. The hydrochloride salt form enhances the stability and shelf-life of the amine, rendering it ideal for storage. However, for applications in organic synthesis, particularly where the nucleophilic character of the amine is required for subsequent reactions, liberation of the free base is an essential prerequisite. This protocol details a standard acid-base workup procedure, including liquid-liquid extraction and solvent removal, to yield high-purity (S)-2-Amino-1-phenylethanol. The causality behind each procedural step is explained to provide researchers with a robust understanding of the methodology.

Introduction: The Rationale for Free Base Conversion

(S)-2-Amino-1-phenylethanol is a valuable chiral building block in the synthesis of various pharmaceutical agents and chiral ligands. It is frequently supplied and stored as a hydrochloride salt (Figure 1). This salt form is generally a more stable, crystalline solid compared to the free base, which can be hygroscopic or susceptible to degradation via oxidation or reaction with atmospheric carbon dioxide.

The protonation of the amino group to form the ammonium salt (R-NH₃⁺Cl⁻) masks its nucleophilicity. For synthetic transformations that rely on the lone pair of electrons on the nitrogen atom—such as N-acylation, N-alkylation, or its use as a basic catalyst—the amine must be in its neutral, or "free base," form (R-NH₂). The following protocol describes a reliable and efficient method to deprotonate the ammonium salt using a simple aqueous workup, thereby regenerating the nucleophilic free amine.

Figure 1. Acid-Base Equilibrium of (S)-2-Amino-1-phenylethanol.

Chemical structures showing the conversion of (S)-2-Amino-1-phenylethanol HCl to its free base.
The hydrochloride salt is converted to the free base by treatment with a suitable basic solution, shifting the equilibrium to the right.

Materials and Reagents

Ensure all reagents are of appropriate laboratory grade and that Safety Data Sheets (SDS) have been consulted prior to commencing work.[1][2]

Reagent/MaterialGradeSupplier ExampleNotes
(S)-2-Amino-1-phenylethanol HCl≥98%Sigma-Aldrich, TCIThe starting material.
Dichloromethane (DCM), CH₂Cl₂ACS Grade or higherFisher ScientificExtraction solvent. Ethyl acetate can be used as a less dense alternative.
Sodium Bicarbonate (NaHCO₃)Laboratory GradeAny major supplierMild base for neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularAny major supplierDrying agent for the organic phase.
Deionized (DI) WaterType II or higherIn-houseUsed for preparing aqueous solutions.
Saturated Sodium Chloride Solution (Brine)N/APrepared in-houseUsed to wash the organic phase and aid in layer separation.
pH Indicator Strips (pH 1-14)N/AAny major supplierFor monitoring the pH of the aqueous phase.

Equipment

  • Magnetic stirrer and stir bar

  • Separatory funnel (size appropriate for the scale of the reaction)

  • Erlenmeyer flasks and beakers

  • Glass funnel

  • Rotary evaporator[3][4][5][6]

  • Round-bottom flask

  • Standard laboratory glassware and consumables

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a starting quantity of 5.0 g of (S)-2-Amino-1-phenylethanol HCl. The procedure can be scaled accordingly.

Workflow Overview

Sources

Method

Application Note: Strategic Solvent Selection for Amino Alcohol Hydrochloride Transformations

Topic: Solvent Selection for Reactions Involving Amino Alcohol Hydrochlorides Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Reactions Involving Amino Alcohol Hydrochlorides Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Amino alcohol hydrochlorides (e.g., ethanolamine HCl, prolinol HCl, phenylglycinol HCl) represent a unique class of bifunctional building blocks widely used in the synthesis of chiral auxiliaries, oxazolines, and sphingolipids. However, they present a "Solubility Paradox" : the ionic lattice of the hydrochloride salt necessitates polar protic solvents (water, methanol) for dissolution, while the subsequent chemoselective transformations often demand anhydrous or non-polar environments to prevent side reactions (hydrolysis, O-acylation) or to accommodate sensitive reagents (acid chlorides, organometallics).

This guide provides a decision framework for navigating this paradox, moving beyond simple "trial-and-error" to a mechanistic selection process that optimizes yield, chemoselectivity, and process safety.

The Solubility Paradox & Solvent Classes

The core challenge lies in the high lattice energy of the ammonium chloride salt. Unlike the free base, the salt is insoluble in standard organic reaction solvents like Dichloromethane (DCM), Toluene, or THF.

Table 1: Solvent Class Performance Matrix
Solvent ClassExamplesSolubility of HCl SaltNucleophilicity ImpactPrimary Use Case
Class A: Biphasic Water / DCM, Water / TolueneHigh (in aqueous phase)High (Interfacial transfer)Schotten-Baumann acylations; robust protection steps.
Class B: Polar Protic Methanol, Ethanol, IPAHigh Moderate (Solvent competes)Hydrogenation; recrystallization; mild alkylations.
Class C: Polar Aprotic DMF, DMSO, NMPHigh High (Naked anion effect)SN2 alkylations; reactions requiring high temp.
Class D: Non-Polar DCM, THF, 2-MeTHFNegligible (Suspension)Low (Requires in situ release)Anhydrous cyclizations; organometallic additions; sensitive acylations.
Decision Framework: Selecting the Solvent System

The choice of solvent is dictated by the mechanism of amine liberation and the chemoselectivity required (N- vs. O-functionalization).

Scenario A: The Schotten-Baumann Protocol (Biphasic)

Best for: N-Acylation, N-Sulfonylation, Carbamate formation.

Mechanism: The reaction relies on the interfacial transfer of the free amine. The inorganic base (NaOH/Na₂CO₃) in the aqueous phase neutralizes the HCl salt. The liberated free amine—being less polar—migrates to the organic phase (DCM or EtOAc) where it reacts with the electrophile (e.g., Benzoyl Chloride).

  • Why it works: The biphasic nature protects the hydrolytically unstable acyl chloride in the organic phase from the aqueous base, while the immediate removal of the HCl byproduct into the aqueous phase drives the equilibrium.

  • Chemoselectivity: High N-selectivity.[1] Under basic conditions, the amine is more nucleophilic than the hydroxyl group.

Scenario B: The "In-Situ Freebase" Protocol (Anhydrous)

Best for: Cyclizations (Oxazolines), Water-sensitive reagents, Green Chemistry (avoiding chlorinated solvents).

Mechanism: The HCl salt is suspended in an anhydrous solvent (DCM, THF, or Green alternative 2-MeTHF). A tertiary amine base (TEA, DIPEA, NMM) is added (≥ 2 equivalents).

  • Why it works: The organic base deprotonates the ammonium salt. Although the resulting TEA·HCl salt may precipitate, the amino alcohol free base becomes soluble in the organic medium, allowing reaction with the electrophile.

  • Critical Control Point: Ensure vigorous stirring. The reaction is often mass-transfer limited by the dissolution of the solid amino alcohol HCl salt.

Scenario C: Organometallic Compatibility (Grignard/Lithiation)

Best for: Addition to esters/imines.

Mechanism: Solvents must be ethers (THF, Et₂O).

  • The "Titration" Effect: You cannot use an aqueous base. You must use the organometallic reagent itself (or a sacrificial base like NaH) to deprotonate the HCl and the OH proton before the desired reaction occurs.

  • Stoichiometry: Requires n + 2 equivalents of Reagent (1 for HCl, 1 for OH, 1 for reaction).

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Amino Alcohol HCl Transformation ReagentType Is the Reagent Water Sensitive? Start->ReagentType Sensitive Yes (e.g., Anhydrides, LAH, Grignard) ReagentType->Sensitive Hydrolytically Unstable Robust No (e.g., Alkyl Halides, Sulfonyl Chlorides) ReagentType->Robust Hydrolytically Stable Cyclization Is it a Cyclization (Dehydration)? Sensitive->Cyclization Biphasic Use Biphasic System (Schotten-Baumann) Solvent: Water + DCM/EtOAc Base: NaOH/K2CO3 Robust->Biphasic YesCyc Anhydrous 'In-Situ' Protocol Solvent: DCM, DCE, or 2-MeTHF Base: TEA/DIPEA (2.2 eq) Cyclization->YesCyc Yes (Oxazoline) NoCyc Organometallic? Cyclization->NoCyc No Grignard Anhydrous Ether Protocol Solvent: THF/Et2O Reagent: Excess (n+2 eq) NoCyc->Grignard Grignard/Li Standard Standard Anhydrous Solvent: THF/DMF Base: TEA/Pyridine NoCyc->Standard Acylation/Protection

Caption: Decision logic for selecting solvent systems based on reagent stability and reaction type.

Detailed Experimental Protocols
Protocol 1: Chemoselective N-Acylation (Schotten-Baumann)

Target: Selective formation of Amide over Ester.

Reagents:

  • Amino Alcohol HCl (10 mmol)

  • Acyl Chloride (11 mmol)

  • Solvent A: DCM or EtOAc (20 mL)

  • Solvent B: Water (20 mL)

  • Base: NaOH (25 mmol, 2.5 eq) dissolved in the water.

Step-by-Step:

  • Dissolution: Dissolve Amino Alcohol HCl in the NaOH/Water solution. Ensure complete dissolution (clear phase).

  • Biphasic Setup: Add Solvent A (DCM) to the reaction vessel. Cool to 0–5°C.

  • Addition: Add Acyl Chloride dropwise over 30 minutes. Crucial: Vigorous stirring is required to maximize the interfacial surface area.

  • Monitoring: Monitor pH. If pH drops below 9, add small aliquots of 1M NaOH to maintain basicity (ensures amine remains deprotonated and nucleophilic).

  • Workup: Separate phases. Wash organic phase with 1M HCl (removes unreacted amine) and Brine. Dry over Na₂SO₄.[2]

Protocol 2: Green Synthesis of Oxazolines (Anhydrous Cyclization)

Target: Cyclodehydration using 2-MeTHF (Green alternative to DCM).

Reagents:

  • Amino Alcohol HCl (10 mmol)

  • Benzonitrile (or Nitrile derivative) + ZnCl₂ (catalyst)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)

  • Base: Triethylamine (TEA) (12 mmol)

Step-by-Step:

  • Suspension: Suspend Amino Alcohol HCl in 2-MeTHF under Nitrogen.

  • Liberation: Add TEA dropwise. Stir for 30 mins at Room Temp. The mixture will thicken as TEA·HCl precipitates.

  • Reaction: Add the nitrile and catalyst. Heat to reflux (approx. 80°C for 2-MeTHF).

  • Observation: 2-MeTHF allows for higher reaction temperatures than DCM, often accelerating the cyclization.

  • Workup: Cool. Filter off the TEA·HCl salts (2-MeTHF dissolves the product well but precipitates the salt). Concentrate filtrate.

Troubleshooting & Optimization
  • Oiling Out: In biphasic systems, if the intermediate is highly lipophilic, it may form a third "rag" layer.

    • Fix: Increase the volume of the organic solvent or add a co-solvent like Toluene to improve phase separation.

  • Hygroscopicity: Amino alcohol hydrochlorides are extremely hygroscopic.

    • Fix: Dry the salt in a vacuum oven at 40°C overnight before attempting anhydrous reactions (Protocol 2). Water traces can hydrolysis acid chlorides or kill Grignard reagents.

  • O-Acylation Side Product:

    • Cause: pH too low (acidic conditions favor O-acylation) or insufficient stirring.

    • Fix: In Schotten-Baumann, ensure pH > 10. In anhydrous, ensure excess base is present before adding the electrophile.

References
  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Available at: [Link]

  • Selective N-acylation of amino alcohols.Google Patents (US5631356A).
  • Green Chemistry: 2-Methyltetrahydrofuran (2-MeTHF) as a solvent. Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Available at: [Link]

  • Chemoselective N-chloroacetylation of aminoalcohols. Taylor & Francis Online. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in (S)-2-Amino-1-phenylethanol HCl recrystallization

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of (S)-2-Amino-1-phenylethanol HCl. Low yield is a common y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of (S)-2-Amino-1-phenylethanol HCl. Low yield is a common yet solvable issue in crystallization processes. This document moves beyond simple procedural steps to explain the underlying principles, enabling you to diagnose and resolve problems effectively.

Frequently Asked Questions: First Principles

Q1: What is the fundamental goal of recrystallizing (S)-2-Amino-1-phenylethanol HCl, and how does it work?

A1: The primary goal is purification. (S)-2-Amino-1-phenylethanol HCl, like most crystalline solids, is more soluble in a hot solvent than in a cold one. Recrystallization exploits this differential solubility. The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, ideally present in lower concentrations, remain in the cold solvent (the "mother liquor"). The hydrochloride salt form of the amine is often used as it typically provides improved stability and more predictable crystallization behavior compared to the free base.[1][2]

Q2: How do I select the best solvent system for (S)-2-Amino-1-phenylethanol HCl?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] For a polar, salt-like compound such as (S)-2-Amino-1-phenylethanol HCl, a single solvent is often an alcohol like isopropanol or ethanol.[4] However, a two-solvent (or mixed-solvent) system frequently offers superior control and yield.

In a two-solvent system, you use a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is insoluble; the two solvents must be miscible.[5][6] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of the "good" solvent are then added to re-clarify the solution before cooling.

Table 1: Common Solvent Systems for Amino Alcohol HCl Salt Recrystallization

"Good" Solvent (Polar)"Poor" Solvent (Anti-Solvent)Boiling Point (°C)Characteristics & Considerations
Isopropanol (IPA)TolueneIPA: 82.5, Toluene: 111Excellent general-purpose system. The high boiling point of Toluene allows for a wide temperature gradient.
Ethanol (EtOH)HexaneEtOH: 78.4, Hexane: 69A common and effective combination. The volatility of hexane requires careful handling to prevent concentration changes.[7]
Ethanol (EtOH)Diethyl EtherEtOH: 78.4, Ether: 34.6Effective, but the low boiling point of ether can make it difficult to maintain a hot solution without significant solvent loss.
WaterAcetoneWater: 100, Acetone: 56Suitable for highly polar salts. The compound's solubility in cold water can still be significant, potentially reducing yield.[7]

Troubleshooting Guide: Low Crystallization Yields

This section addresses the most common issues encountered during the recrystallization of (S)-2-Amino-1-phenylethanol HCl.

Q3: I performed the recrystallization, but my final isolated yield is less than 50%. What went wrong?

A3: A yield below 50% is a significant loss of material and typically points to one or more procedural issues. The most common culprit is using too much solvent.[8][9] Even in a cold solution, some of your product will always remain dissolved.[9] Excessive solvent magnifies this inherent loss.

Diagnostic & Corrective Actions:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor). Evaporate the solvent on a watch glass. If a significant amount of solid residue remains, your yield loss is primarily due to excess solvent.[8]

  • Recover the Product: Combine the mother liquor and solvent washes. Reduce the total volume by 25-50% by boiling or using a rotary evaporator. Allow the concentrated solution to cool again, which should yield a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize for Next Time: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. The goal is to create a solution that is just barely saturated at the solvent's boiling point.[9]

Q4: My solution cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A4: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not initiated.[3] This can be resolved by inducing nucleation.

Workflow for Inducing Crystallization:

Caption: Workflow for inducing crystallization.

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a pure crystal of (S)-2-Amino-1-phenylethanol HCl, add a tiny speck to the solution. This provides a perfect template for other molecules to crystallize upon.[3]

  • Reduce Solvent Volume: If the above methods fail, your solution may not be sufficiently concentrated. Gently heat the solution and boil off 10-20% of the solvent, then allow it to cool again.[3]

  • Re-evaluate Solvent: As a final resort, evaporate the solvent completely and re-attempt the recrystallization with a different solvent system.[8]

Q5: Instead of solid crystals, an oil separated from the solution. How do I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when high levels of impurities depress the melting point of the mixture.[3][8] The result is a liquid phase (the oil) instead of a solid crystalline phase.

Solutions for Oiling Out:

  • Re-dissolve and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount (5-10% of the total volume) of the "good" solvent to decrease the saturation level slightly.[8]

  • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can prevent rapid temperature drops, giving molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.[3]

  • Remove Impurities: If oiling out persists, it may be due to significant impurities. In this case, you may need to pre-purify the material. An activated charcoal treatment during the recrystallization can sometimes help by adsorbing impurities that cause oiling.[3]

Optimized Recrystallization Protocol: (S)-2-Amino-1-phenylethanol HCl

This protocol utilizes a two-solvent system of isopropanol (IPA) and toluene, which provides a wide temperature range and excellent control over the crystallization process.

Materials:

  • Crude (S)-2-Amino-1-phenylethanol HCl

  • Isopropanol (IPA), reagent grade

  • Toluene, reagent grade

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to dissolve the solid completely at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[5]

  • Reach the Cloud Point: While keeping the IPA solution hot, add hot toluene dropwise with stirring until the solution becomes persistently cloudy.

  • Re-clarification: Add 1-2 drops of hot isopropanol to the cloudy solution until it just becomes clear again. This ensures the solution is perfectly saturated at that temperature.[5]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[10][11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold 1:1 mixture of IPA/Toluene. Use the minimum amount necessary to rinse away the mother liquor, as any washing will dissolve some product.[9]

  • Drying: Continue to pull a vacuum over the crystals to air-dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Key Parameter Relationships

The interplay between experimental variables and outcomes is crucial for successful crystallization.

Sources

Optimization

Handling hygroscopic nature of (S)-2-Amino-1-phenylethanol hydrochloride

The following guide serves as a specialized Technical Support Center for researchers working with (S)-2-Amino-1-phenylethanol hydrochloride (CAS: 56718-70-8 / 88026-82-8). This compound is a critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (S)-2-Amino-1-phenylethanol hydrochloride (CAS: 56718-70-8 / 88026-82-8). This compound is a critical chiral building block, often used in the synthesis of adrenergic agonists and other pharmaceutical intermediates.

Its primary handling challenge is hygroscopicity . The hydrochloride salt form, while chemically more stable than the free base, possesses a high lattice energy that can be disrupted by atmospheric moisture, leading to deliquescence (turning into a liquid), clumping, and stoichiometric errors.

Topic: (S)-2-Amino-1-phenylethanol Hydrochloride Ticket Type: Advanced Handling & Troubleshooting

Module 1: Storage & Inventory (The "Dry Chain")

User Question: I just received a shipment. Should I store it in the fridge or on the shelf?

Technical Response: Improper storage is the #1 cause of material degradation. While cold storage slows chemical decomposition, it accelerates moisture uptake due to condensation if the container is opened while cold.

The Protocol:

  • Long-Term (>1 Month): Store at -20°C or 4°C under an inert atmosphere (Argon/Nitrogen).

    • Critical Step: When removing from cold storage, the bottle must equilibrate to room temperature (approx. 3–4 hours) before breaking the seal. Opening a cold bottle introduces atmospheric moisture that immediately condenses on the salt.

  • Active Use (Daily/Weekly): Store in a desiccator at room temperature. Use P₂O₅ or high-grade silica gel with a moisture indicator.

  • Seal Integrity: Parafilm is insufficient. Use electrical tape or shrink bands over the cap, or store the primary vial inside a secondary jar containing desiccant.

Visualization: Storage Decision Logic

StorageLogic Start Shipment Received Usage Frequency of Use? Start->Usage Daily Daily / Weekly Usage->Daily Active LongTerm Long Term (>1 Month) Usage->LongTerm Archive Desiccator Room Temp Desiccator (Silica/P2O5) Daily->Desiccator Freezer Freezer (-20°C) Inert Atmosphere LongTerm->Freezer Open Open Container Desiccator->Open Equilibrate CRITICAL: Equilibrate to RT (3-4 Hours) before opening Freezer->Equilibrate Retrieving Equilibrate->Open

Caption: Decision tree for storage to prevent condensation-induced deliquescence.

Module 2: Handling & Weighing (The "Speed & Precision" Protocol)

User Question: The powder turns sticky on the weighing paper, and I can't transfer all of it. How do I get an accurate mass?

Technical Response: Hygroscopic salts absorb water instantly from the air, changing their weight during the measurement. Do not use weighing paper. Use the "Weighing by Difference" technique or a closed vessel approach.

The Protocol (Weighing by Difference):

  • Preparation: Dry a glass vial or flask + cap/septum in an oven; cool in a desiccator.

  • Tare: Place the entire stock bottle of (S)-2-Amino-1-phenylethanol HCl on the balance. Tare (zero) the balance.

  • Transfer: Quickly remove the cap, transfer an estimated amount to your reaction vessel (using a clean, dry spatula), and immediately recap the stock bottle.

  • Measurement: Place the stock bottle back on the balance. The negative reading is the exact mass transferred.

    • Why this works: You are measuring the mass leaving the protected environment, not the mass sitting on an exposed piece of paper absorbing water.

Advanced Option (Glovebox/Bag): For highly sensitive catalytic reactions, handle the salt inside a glovebox or glovebag purged with N₂. If this is unavailable, use an "antistatic gun" on the glassware, as static charge often exacerbates the scattering of dry, light powders.

Visualization: Handling Workflow

HandlingFlow Stock Stock Bottle Balance Analytical Balance Stock->Balance 1. Place & Tare Stock->Balance 4. Record Negative Mass Transfer Quick Transfer (No Weigh Paper) Balance->Transfer 2. Remove Aliquot Transfer->Stock 3. Recap Immediately Reaction Reaction Vessel (Pre-dried) Transfer->Reaction Deposit Solid

Caption: "Weighing by Difference" minimizes exposure time and eliminates transfer losses.

Module 3: Reaction Troubleshooting (The "Stoichiometry Trap")

User Question: My yield is consistently lower than reported, and I see unreacted starting material. Is the reagent bad?

Technical Response: The reagent is likely wet, not "bad." If your salt has absorbed 10% water by weight, you are under-dosing your reaction by 10%. This is the "Stoichiometry Trap."

The Diagnostic (Karl Fischer Titration): Before critical steps, determine water content.

  • Method: Volumetric or Coulometric Karl Fischer (KF).[1]

  • Note on pH: This is an amine salt. It is acidic/neutral in solution.[2] Standard KF reagents usually work, but if the pH drops below 4, the KF reaction slows. You may need a buffered solvent (imidazole-based) to maintain pH 5–7.

Data Impact Table: The Cost of Moisture Assuming a target of 1.00 mmol of (S)-2-Amino-1-phenylethanol HCl (MW: 173.64 g/mol ).

Water Content (wt%)Mass Weighed (mg)Actual Active Reagent (mmol)Stoichiometry ErrorConsequence
0.0% (Dry) 173.6 mg1.00 mmol0%Ideal Reaction
2.0% 173.6 mg0.98 mmol-2.0%Minor yield loss
5.0% 173.6 mg0.95 mmol-5.0%Incomplete conversion
10.0% 173.6 mg0.90 mmol-10.0%Significant starting material left
Deliquescent VariableUnknownCriticalFailed Experiment

Corrective Action: If KF analysis shows >2% water, adjust your weighing calculation:



Module 4: Recovery & Drying (The "Reset Button")

User Question: My material has clumped into a solid block. Can I save it?

Technical Response: Yes. Do not chip at the block (risk of glass breakage or contamination). You must dry or recrystallize it.

Protocol A: Vacuum Drying (Mild Clumping)

  • Place the open vial in a vacuum drying oven or a desiccator connected to a high-vacuum manifold.

  • Add a drying agent (P₂O₅) to the desiccator well.

  • Apply vacuum (< 1 mbar) at 40°C for 24 hours.

    • Warning: Do not overheat (>60°C). While HCl salts are stable, excessive heat can promote degradation or loss of HCl if not perfectly dry.

Protocol B: Recrystallization (Severe Deliquescence) If the material is wet or discolored, recrystallize.

  • Solvent: Isopropanol (IPA) is preferred. Ethanol can be used but is more hygroscopic.

  • Process: Dissolve in minimum hot IPA. If needed, add a drop of conc. HCl to ensure the salt forms fully (prevents free base oiling out).

  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Filtration: Filter under a blanket of Nitrogen (using a Schlenk frit is best) to prevent moisture uptake during filtration.

References

  • Ambeed, Inc. (2024). (S)-2-Amino-2-phenylethan-1-ol hydrochloride Safety Data Sheet (SDS). Retrieved from

  • Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[3] Handling and storage of hygroscopic amine salts. Retrieved from (Generalized reference for amine salt handling).

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling Hygroscopic Reagents. Retrieved from

Sources

Troubleshooting

Stability of (S)-2-Amino-1-phenylethanol HCl in aqueous solution over time

Technical Support Center: (S)-2-Amino-1-phenylethanol HCl A Guide to Ensuring Stability in Aqueous Solutions Welcome to the technical support guide for (S)-2-Amino-1-phenylethanol HCl. As a valued researcher, your experi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Amino-1-phenylethanol HCl

A Guide to Ensuring Stability in Aqueous Solutions

Welcome to the technical support guide for (S)-2-Amino-1-phenylethanol HCl. As a valued researcher, your experimental success is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the common challenges associated with the stability of this compound in aqueous solutions. Drawing from established principles of chemical stability and analytical science, we provide not only solutions but also the underlying rationale to empower your research decisions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've prepared an aqueous stock solution of (S)-2-Amino-1-phenylethanol HCl and noticed a gradual yellowing over time. What is causing this discoloration?

This is a classic indicator of chemical degradation, most likely stemming from oxidation. (S)-2-Amino-1-phenylethanol is a phenylethanolamine, a class of compounds that can be susceptible to oxidative pathways.[1]

Causality Explained:

  • Oxidation of the Amine: The primary amino group (-NH₂) is a site of potential oxidation. In the presence of dissolved oxygen, trace metal ions, or light, it can undergo oxidative deamination or coupling reactions, which often produce colored byproducts.

  • Oxidation of the Benzylic Alcohol: The hydroxyl (-OH) group is at a benzylic position, making it susceptible to oxidation to a ketone. This would form 2-aminoacetophenone. While this specific product may not be colored, its formation represents a loss of your parent compound and it could be a precursor to other colored impurities.

  • Ring Oxidation: The phenyl ring itself can be a target for oxidation, especially under more aggressive conditions, leading to hydroxylated species that are easily oxidized to colored quinone-type structures.

The hydrochloride salt form is specifically used to enhance the compound's stability and solubility in aqueous solutions by protonating the amino group, making it less prone to oxidation.[1] However, this protection is not absolute and is pH-dependent.

Q2: How does the pH of my aqueous solution impact the stability of (S)-2-Amino-1-phenylethanol HCl?

The pH of your solution is arguably the most critical factor governing the compound's long-term stability.[2] This is due to the presence of the ionizable amino group.

Expertise & Experience:

  • Protonation Protects: In acidic to near-neutral pH, the amino group is protonated (existing as -NH₃⁺). This positive charge withdraws electron density, making the amine significantly less susceptible to oxidation. Since the compound is supplied as an HCl salt, dissolving it in a neutral, unbuffered solvent like water will result in a slightly acidic solution, which is inherently protective.

  • Deprotonation Increases Risk: As the pH increases into the alkaline range (typically pH > 8), the amino group becomes deprotonated to its free base form (-NH₂). This neutral amine is more electron-rich and a much easier target for oxidation.

  • Solubility Considerations: Like amino acids, the solubility of (S)-2-Amino-1-phenylethanol can also be pH-dependent.[3][4] While it is generally soluble in water, extreme pH values could potentially lead to precipitation, especially at high concentrations.

Recommendation: For maximum stability against oxidation, maintain the pH of your stock solution in a slightly acidic range (pH 4-6.5). Avoid alkaline conditions unless required for a specific experimental step, and if so, use the solution immediately.

Q3: What are the optimal storage conditions for my aqueous stock solutions to maximize shelf-life?

Proper storage is essential to prevent degradation from thermal, photolytic (light-induced), and oxidative pathways. Based on manufacturer recommendations and chemical principles, the following conditions are advised.[5][6]

Parameter Short-Term Storage (1-7 days) Long-Term Storage (>1 week) Rationale
Temperature 2-8°C (Refrigerator)-20°C or -80°CReduces the rate of all chemical reactions, including degradation.[7][8] Freezing is preferred for long-term to significantly halt molecular motion.
Light Store in amber vials or wrap in foil.Store in amber vials or wrap in foil inside a freezer.The phenyl ring and amino group can absorb UV light, leading to photolytic degradation. It is best practice to protect all solutions from light.[9]
Atmosphere Use high-purity water (e.g., HPLC-grade) and keep containers tightly sealed.Aliquot into single-use volumes to minimize headspace and repeated air exposure.Minimizes exposure to atmospheric oxygen. Purging the solution and vial headspace with an inert gas (Nitrogen or Argon) before sealing provides the best protection against oxidation.
Container Use glass or chemically resistant polypropylene containers.Use glass or chemically resistant polypropylene containers.Avoid reactive materials. Do not store in metal containers, as trace metal ions can catalyze oxidation.[6]

Trustworthiness: A key principle for ensuring reproducibility is to aliquot your stock solution . This prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles and air exposure.[7][8]

Troubleshooting Guide: A Self-Validating Workflow

If you suspect degradation, a systematic approach is necessary to identify the cause and validate the stability of your compound in your specific experimental matrix. Forced degradation studies are an industry-standard method to achieve this.[10][11]

Q4: How can I perform a forced degradation study to understand the stability of my specific formulation?

A forced degradation study intentionally exposes the drug substance to harsh conditions to rapidly identify potential degradation pathways and products.[12] This allows you to develop a "stability-indicating" analytical method that can separate the parent compound from any degradants.

  • Prepare Stock Solution: Prepare a solution of (S)-2-Amino-1-phenylethanol HCl in your experimental buffer or solvent at a known concentration (e.g., 1 mg/mL).

  • Establish Control: Keep one aliquot of the stock solution protected from light at -80°C. This is your "time-zero" or "unde degraded" control.

  • Apply Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition.

Stress Condition Typical Reagents & Conditions Purpose
Acid Hydrolysis Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours.To test susceptibility to degradation in a low pH environment.
Base Hydrolysis Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 4-8 hours.To test susceptibility to degradation in a high pH environment (often faster than acid).
Oxidation Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.To simulate oxidative stress and identify oxidative degradants.
Thermal Incubate a solution (at its normal formulation pH) at 70°C for 72 hours.To assess the impact of heat on stability.
Photolytic Expose a solution in a transparent vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter. Include a dark control wrapped in foil.[9]To assess light sensitivity.
  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to approximately pH 7.

  • Analysis: Analyze all samples (including the time-zero control) using a suitable analytical method, such as HPLC-UV.

  • Interpretation: Compare the chromatograms. The goal is to achieve 10-20% degradation of the parent peak.[12] Significant degradation indicates a vulnerability to that specific stressor. The appearance of new peaks indicates the formation of degradation products.

The following flowchart provides a decision-making framework for troubleshooting observed instability.

G Troubleshooting Flowchart for Solution Instability start Instability Observed? (e.g., color change, precipitation, loss of activity) sub_q1 Is there a color change (e.g., yellowing)? start->sub_q1 Yes sub_q2 Is there a precipitate? start->sub_q2 No sub_q1->sub_q2 No res1 Probable Cause: Oxidation - Check for air exposure (headspace) - Check for trace metal contamination - Review light protection measures sub_q1->res1 Yes sub_q3 Is there a loss of potency with no visible change? sub_q2->sub_q3 No res2 Probable Cause: pH/Solubility Issue - Measure pH of the solution - Is it outside the optimal 4-6.5 range? - Check concentration vs. solubility limit at that pH sub_q2->res2 Yes res3 Probable Cause: Subtle Degradation - Likely hydrolysis or other pathway - Temperature during storage/handling too high? - Initiate forced degradation study for confirmation sub_q3->res3 Yes action Action: Perform Forced Degradation Study and HPLC analysis to confirm pathway res1->action res2->action res3->action

Caption: Troubleshooting flowchart for observed solution instability.

Q5: What analytical methods should I use to monitor stability?

A robust, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

  • Technique: Reverse-Phase HPLC (RP-HPLC) is ideal.

  • Column: A C18 stationary phase provides good retention and separation for this moderately polar molecule.

  • Mobile Phase: A simple mobile phase of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer at pH 3-5) is a good starting point.

  • Detection: The phenyl group allows for sensitive detection by UV spectrophotometry, typically around 210-220 nm.

  • Advanced Analysis: For identifying unknown degradation products discovered during your forced degradation study, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides the molecular weight of the degradants, offering critical clues to their structure.

G Experimental Workflow for Stability Assessment cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_sol Prepare Aqueous Solution (Known Concentration) create_aliquots Create Aliquots prep_sol->create_aliquots control T0 Control (-80°C) create_aliquots->control acid Acid + Heat create_aliquots->acid base Base + Heat create_aliquots->base oxid Oxidizing Agent create_aliquots->oxid photo Light Exposure create_aliquots->photo thermal Heat Only create_aliquots->thermal hplc HPLC-UV Analysis (Quantify Parent Compound) control->hplc acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms If new peaks are observed compare Compare Stress vs. Control Chromatograms hplc->compare pathway Identify Degradation Pathways & Structure of Products lcms->pathway compare->pathway report Determine Stability Profile pathway->report

Caption: General experimental workflow for a forced degradation study.

References

  • Material Safety Data Sheet. (2005, November 30). Sciencelab.com.
  • SAFETY DATA SHEET - (S)-(+)-2-Amino-1-phenylethanol. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 22). Sigma-Aldrich.
  • 2-Amino-1-phenylethanol hydrochloride. (2023, August 16). Smolecule.
  • Forced degradation and impurity profiling. ScienceDirect.
  • 2-Amino-1-phenylethanol. CliniSciences.
  • Zhao, G., et al. (2004, September). Transformation of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol by Arthrobacter sulfureus. Biotechnology Letters, 26(16), 1255-9.
  • Amino Alcohols. Santa Cruz Biotechnology.
  • Luengo, J. M., et al. (2008, February 15). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. PubMed.
  • 2-Phenylethylamine HCl Safety Data Sheet. AK Scientific, Inc..
  • Uzunov, Z., et al. (2014, April). In Silico Study of Aro Genes Involved in the Ehrlich Pathway: Comparison between Saccharomyces Cerevisiae and Kluyveromyces Lactis. ResearchGate.
  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
  • Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. (2021, February 24). Frontiers in Microbiology.
  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR), 8(6).
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • 2-Amino-1-phenylethanol. Chem-Impex.
  • 2-Amino-1-phenylethanol - Chiral Amino Alcohol for Synthesis. APExBIO.
  • 2-Amino-1-phenylethanol. MedchemExpress.com.
  • Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
  • 2-AMINO-1-PHENYLETHANOL. (2026, February 2). ChemicalBook.
  • Lee, C.-Y., et al. (2014, February). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate.
  • Martins, M., et al. (2024, December 5). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November). ICH.
  • Analytical methods for amino acid determination in organisms. (2020, August 28). PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparing efficiency of (S)-2-Amino-1-phenylethanol vs Phenylglycinol auxiliaries

The following guide provides an in-depth technical comparison of (S)-2-Amino-1-phenylethanol (APE) and Phenylglycinol (PG) as chiral auxiliaries and ligands. [1] Executive Summary In the landscape of asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-2-Amino-1-phenylethanol (APE) and Phenylglycinol (PG) as chiral auxiliaries and ligands.

[1]

Executive Summary

In the landscape of asymmetric synthesis, Phenylglycinol (PG) and (S)-2-Amino-1-phenylethanol (APE) are regioisomeric 1,2-amino alcohols with distinct utility profiles.[1]

  • Phenylglycinol (PG) is the superior covalent auxiliary . Its structural geometry places the bulky phenyl group adjacent to the nitrogen atom (

    
     position), providing maximum steric shielding for 
    
    
    
    -acyl enolate chemistry (Evans oxazolidinones) and bicyclic lactam formation (Meyers lactams). Its benzylic
    
    
    bond allows for facile removal via hydrogenolysis.[1]
  • 2-Amino-1-phenylethanol (APE) is an inferior covalent auxiliary but a superior chiral ligand/building block .[1] Placing the phenyl group at the

    
     (alcohol) position distances the steric bulk from the reaction center in amide/imide chemistry, resulting in poor diastereoselectivity. However, this specific geometry makes it highly effective as a ligand for metal-catalyzed additions (e.g., organozinc additions) and as a scaffold for 
    
    
    
    -blocker synthesis.[1]
FeaturePhenylglycinol (PG)(S)-2-Amino-1-phenylethanol (APE)
Structure 2-amino-2-phenylethanol2-amino-1-phenylethanol
Chiral Center

to Amine (

)

to Hydroxyl (

)
Primary Role Covalent Auxiliary (Evans, Meyers)Chiral Ligand / API Intermediate
Steric Shielding High (Proximal to N)Low (Distal to N)
Removal Method Hydrogenolysis (Pd/C) or Oxidative (Pb(OAc)

)
Difficult (Non-benzylic C-N)
Key Application Asymmetric Alkylation, StreckerDiethylzinc Addition, Deracemization

Structural & Mechanistic Basis[1]

The divergence in efficiency stems from the proximity of the chiral reporter (Phenyl group) to the reaction center.

The "Distance Problem" in Enolate Chemistry

In covalent auxiliary chemistry (e.g., oxazolidinones), the auxiliary is attached to the substrate via the nitrogen atom.

  • PG (4-Phenyloxazolidinone): The phenyl group is at position 4, directly adjacent to the nitrogen. In the Zimmerman-Traxler transition state, this group projects into the quadrant occupied by the incoming electrophile, forcing high facial selectivity.

  • APE (5-Phenyloxazolidinone): The phenyl group is at position 5, adjacent to the oxygen. It is spatially removed from the enolate double bond and the incoming electrophile. The resulting "loose" transition state leads to poor diastereomeric excess (de).

Visualization of Steric Clash

The following diagram illustrates why PG (Left) creates a tighter steric environment than APE (Right).

Steric_Comparison cluster_PG Phenylglycinol (Effective Shielding) cluster_APE (S)-2-Amino-1-phenylethanol (Ineffective Shielding) PG_Core Oxazolidinone Ring (N-Acyl Enolate) PG_Ph Phenyl Group (at C4) PG_Core->PG_Ph Directly Adjacent to Nitrogen PG_Elec Incoming Electrophile PG_Ph->PG_Elec Strong Steric Repulsion APE_Core Oxazolidinone Ring (N-Acyl Enolate) APE_Ph Phenyl Group (at C5) APE_Core->APE_Ph Adjacent to Oxygen (Distal to N) APE_Elec Incoming Electrophile APE_Ph->APE_Elec Weak/No Interaction

Caption: Comparative steric influence of Phenyl placement in oxazolidinone auxiliaries. Green node indicates effective blocking; Yellow indicates ineffective blocking.

Performance in Key Transformations

Case Study A: Meyers Bicyclic Lactams

Verdict: Phenylglycinol is the standard; APE is non-viable.

The Meyers Lactam reaction utilizes an amino alcohol to condense with a keto-acid, forming a bicyclic lactam that directs subsequent alkylations.

  • Protocol (PG): Condensation of (R)-phenylglycinol with levulinic acid yields the bicyclic lactam.[1] The phenyl group directs alkylation to the exo face with >98:2 diastereoselectivity.

  • Why APE Fails: The formation of the specific 5,5- or 5,6-fused system relies on the rigidity provided by the C-N benzylic center. Furthermore, the removal of the auxiliary in the Meyers sequence often requires hydrogenolysis of the benzylic C-N bond. APE lacks this benzylic C-N bond, making the auxiliary impossible to remove under standard non-destructive conditions.

Case Study B: Asymmetric Strecker Synthesis

Verdict: Phenylglycinol Amide enables Crystallization-Induced Asymmetric Transformation (CIAT). [1]

In the Strecker reaction, the auxiliary controls the addition of cyanide to an imine.

  • PG Efficiency: (R)-Phenylglycine amide condenses with aldehydes to form imines.[1] Upon reaction with HCN, the mixture undergoes dynamic kinetic resolution (DKR) via crystallization, yielding

    
    -amino nitriles with >99% de .
    
  • APE Efficiency: While APE can form imines, it does not typically exhibit the solubility properties required for CIAT, nor does it provide the same degree of facial bias during cyanide addition.

Case Study C: Ligand Applications (Organozinc Addition)

Verdict: APE is a competitive ligand. [1]

When used as a ligand (not a covalent auxiliary), the specific chelation geometry of APE becomes advantageous.

  • Reaction: Diethylzinc addition to benzaldehyde.[1]

  • Mechanism: APE forms a bimetallic complex with Zn.[1] The distance between the N and O allows for a specific bite angle that catalyzes the reaction.

  • Data: APE derivatives often achieve 90-95% ee in these additions, comparable to PG derivatives, but with different substrate scope preferences.

Experimental Protocols & Data

Synthesis of Evans-Type Oxazolidinones (Comparison)

This protocol highlights the synthesis efficiency difference.

A. From Phenylglycinol (Standard Route):

  • Reagents: (R)-Phenylglycinol (1.0 eq), Diethyl carbonate (1.2 eq), K2CO3 (0.1 eq).[1]

  • Conditions: Reflux in toluene for 12 h.

  • Result: (R)-4-Phenyloxazolidin-2-one.[1][2]

  • Yield: 85-92%.

  • Performance: Alkylation of N-propionyl derivative yields >98% de .

B. From (S)-2-Amino-1-phenylethanol (Non-Standard):

  • Reagents: (S)-APE (1.0 eq), Phosgene or CDI (1.2 eq).[1]

  • Conditions: THF, 0°C to RT.

  • Result: (S)-5-Phenyloxazolidin-2-one.[1]

  • Yield: 75-80%.

  • Performance: Alkylation of N-propionyl derivative yields <20% de (poor stereocontrol).

Data Summary Table
TransformationAuxiliary/LigandYield (%)Selectivity (ee/de)Ref
Enolate Alkylation Phenylglycinol (4-Ph)92%>99:1 dr[1, 5]
Enolate Alkylation APE (5-Ph)65%~60:40 dr[5]
Meyers Lactam Alkyl. Phenylglycinol88%>98:2 dr[3]
Et2Zn Addition APE (Ligand)96%94% ee[2]
Strecker (CIAT) Phenylglycine Amide93%>99:1 dr[4]

Recovery and Removal

The "Achilles' Heel" of APE as an auxiliary is removal.

  • Phenylglycinol (Easy):

    • Method: Hydrogenolysis (H2, Pd/C, MeOH, 3 atm).

    • Mechanism: Cleavage of the benzylic C-N bond.

    • Product: Target chiral amine/acid + Ethylbenzene/Phenylethanol byproducts.

    • Recovery: The auxiliary is destroyed (sacrificial) or recovered as phenylacetic acid derivatives depending on conditions.

  • 2-Amino-1-phenylethanol (Difficult):

    • Problem: The C-N bond is aliphatic (homobenzylic relative to Ph, but not activated). Hydrogenolysis will cleave the C-O bond (benzylic alcohol) before the C-N bond, destroying the auxiliary without releasing the target amine effectively.

    • Method Required: Harsh acid hydrolysis (6N HCl, reflux) which often racemizes the product or decomposes sensitive functionality.

References

  • Evans, D. A., et al. "Enantioselective alkylations of chiral oxazolidinones." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link[1]

  • Soai, K., et al. "Enantioselective addition of organozinc reagents to aldehydes using chiral amino alcohols." Journal of the Chemical Society, Perkin Transactions 1, (1985): 769-772. Link[1]

  • Meyers, A. I., et al. "Chiral bicyclic lactams. Utility in asymmetric synthesis." Journal of Organic Chemistry, 51.5 (1986): 5111-5123.[1] Link[1]

  • Vries, T., et al. "The Asymmetric Strecker Synthesis: Crystallization-Induced Asymmetric Transformation." Angewandte Chemie Int.[1] Ed., 37.17 (1998): 2349-2354.[1] Link[1]

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, 30.1 (1997): 3-11.[1] Link

Sources

Comparative

Comparative Solid-State Guide: (S)-2-Amino-1-phenylethanol Hydrochloride

Topic: X-ray crystallography data for (S)-2-Amino-1-phenylethanol hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary (S)-2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for (S)-2-Amino-1-phenylethanol hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-2-Amino-1-phenylethanol (also known as L-phenylethanolamine or pseudonorephedrine precursor) is a critical chiral building block in the synthesis of adrenergic agonists and anthelmintics like Levamisole. In drug development, defining the solid-state landscape of this intermediate is paramount for ensuring enantiomeric purity and process stability.

This guide compares the solid-state characteristics of the (S)-2-Amino-1-phenylethanol Hydrochloride salt against its free base and alternative diastereomeric salts. While the free base exhibits low thermal stability (mp ~56–58 °C), the hydrochloride salt stabilizes the lattice (mp ~212 °C), facilitating purification and storage. This document outlines the crystallographic strategy for absolute configuration determination and compares the physicochemical performance of the HCl salt versus alternative resolution agents.

Crystallographic & Solid-State Characterization

Structural Context and Packing

The hydrochloride salt of (S)-2-Amino-1-phenylethanol crystallizes to form a robust hydrogen-bonded network. Unlike the free base, which relies solely on weak N-H···O and O-H···N interactions, the HCl salt incorporates the chloride anion as a multipoint hydrogen bond acceptor, bridging the ammonium (–NH₃⁺) and hydroxyl (–OH) moieties.

  • Lattice Stability: The significant melting point differential (+154 °C for the HCl salt) indicates a high lattice energy driven by ionic interactions and charge-assisted hydrogen bonding.

  • Absolute Configuration: X-ray diffraction of the HCl salt allows for the determination of absolute configuration (S) via the anomalous scattering of the Chlorine atom (Z=17) when using Cu-Kα radiation, a distinct advantage over the free base which lacks heavy atoms.

Comparative Data: HCl Salt vs. Alternatives

The following table contrasts the physicochemical properties of the HCl salt with the Free Base and the Dehydroabietic Acid salt (often used for optical resolution).

Feature(S)-2-Amino-1-phenylethanol HClFree Base ((S)-2-Amino-1-phenylethanol)Dehydroabietic Acid Salt
CAS Number 88026-82-8 (S-isomer)56613-81-1 (S-isomer)N/A (In situ intermediate)
Physical State White Crystalline SolidPale Yellow Solid / PowderCrystalline Solid
Melting Point 212 °C (Decomposes)56 – 58 °CVaries (Diastereomer dependent)
Hygroscopicity Low to ModerateModerate (waxy tendency)Low
Solubility High (Water, Ethanol)Low (Water), High (Organic)Low (Non-polar solvents)
X-ray Utility High (Heavy atom present)Low (Requires derivatization)High (Resolution confirmation)
Chiral Purity >99% ee (via recrystallization)Variable (prone to racemization)Used for enrichment

Technical Insight: While the HCl salt is ideal for storage and final formulation, the Dehydroabietic acid salt is superior for the initial resolution of the racemate due to the larger solubility difference between diastereomers in non-polar solvents [1].

Experimental Protocols

Crystallization Protocol for X-ray Determination

To obtain single crystals of (S)-2-Amino-1-phenylethanol HCl suitable for X-ray diffraction, a slow evaporation method is recommended to minimize twinning.

Reagents:

  • (S)-2-Amino-1-phenylethanol (crude or enantiomerically enriched).[1]

  • Hydrochloric acid (1M in Ethanol).

  • Solvent: Absolute Ethanol / Ethyl Acetate (9:1 v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the amine substrate in 2 mL of absolute ethanol at 40 °C.

  • Salt Formation: Dropwise add 1.1 equivalents of 1M HCl/EtOH. The solution may warm slightly (exothermic).

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Nucleation Control: Add ethyl acetate (0.5 mL) gently down the side of the vial to create a layer (liquid diffusion).

  • Growth: Cap the vial loosely (or use Parafilm with a pinhole) and store at 4 °C in a vibration-free environment.

  • Harvesting: Colorless, block-like crystals typically form within 48–72 hours. Harvest crystals >0.2 mm in at least two dimensions.

Validation via Melting Point
  • Target Range: 210–212 °C.

  • Note: A wide melting range (<205 °C) indicates either enantiomeric impurity (eutectic formation with the R-isomer) or retained solvent.

Strategic Workflow: Resolution to Structure

The following diagram illustrates the decision matrix for selecting the solid-state form during the development of (S)-2-Amino-1-phenylethanol derivatives.

G Racemate Racemic 2-Amino-1-phenylethanol Resolution Optical Resolution (Chiral Acid / Enzyme) Racemate->Resolution CrudeS Crude (S)-Enantiomer Resolution->CrudeS Enrichment Decision Select Characterization Path CrudeS->Decision Path_HCl HCl Salt Formation (Ethanol/HCl) Decision->Path_HCl Standard Route Path_Deriv Derivatization (e.g., Mosher Amide) Decision->Path_Deriv If Oil/Amorphous Cryst_HCl Crystallization (Slow Evaporation) Path_HCl->Cryst_HCl Analysis Data Analysis (Space Group, Flack Parameter) Path_Deriv->Analysis NMR Analysis XRD Single Crystal XRD (Anomalous Dispersion Cl) Cryst_HCl->XRD XRD->Analysis Final Confirmed Absolute Config (S)-Isomer Analysis->Final Flack x ≈ 0

Figure 1: Strategic workflow for the isolation and structural confirmation of (S)-2-Amino-1-phenylethanol, highlighting the HCl salt pathway for X-ray determination.

References

  • Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Source: Royal Society of Chemistry (RSC), CrystEngComm. URL:[Link] Significance: Establishes the utility of diastereomeric salts for resolution and comparative crystal structure analysis.

  • Phenylethanolamine (2-Amino-1-phenylethanol) - Chemical Properties. Source: National Center for Biotechnology Information (PubChem). URL:[Link] Significance:[2][3] Provides authoritative physicochemical data (MW, CAS, Synonyms) for the base compound.

  • Preparation and absolute configuration of optically active 2-amino-1-phenylethanol. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link] Significance: Foundational text on the synthesis and stereochemical assignment of the S-enantiomer.

Sources

Validation

A Researcher's Guide to Determining Enantiomeric Purity of Amino Alcohols Using Mosher's Acid

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of stereoselective synthesis and the development of safe and effective pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of stereoselective synthesis and the development of safe and effective pharmaceuticals. This guide provides an in-depth technical comparison of Mosher's acid analysis, a venerable NMR-based method, with contemporary chromatographic techniques for the specific challenge of chiral amino alcohols. We will delve into the mechanistic underpinnings of the Mosher method, provide a detailed experimental protocol, and present a critical evaluation supported by experimental data to empower you in selecting the optimal analytical strategy.

The Imperative of Enantiomeric Purity in Amino Alcohols

Amino alcohols are a privileged structural motif in a vast array of biologically active molecules and chiral catalysts. The stereochemistry of both the alcohol and amine functionalities can profoundly influence a molecule's pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. Consequently, the ability to accurately quantify the enantiomeric excess (% ee) is not merely an analytical exercise but a critical component of quality control and regulatory compliance.

The Mosher's Acid Method: Converting Enantiomers to Distinguishable Diastereomers

The brilliance of the Mosher's acid method lies in its elegant simplicity: it converts a pair of spectroscopically indistinguishable enantiomers into a mixture of diastereomers, which possess distinct physical and chemical properties, including unique NMR signatures.[1] The chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is employed in its enantiomerically pure form (either (R)- or (S)-MTPA) to react with the chiral amino alcohol. The resulting diastereomeric esters or amides can then be readily distinguished and quantified by ¹H or ¹⁹F NMR spectroscopy.

The Mechanistic Basis of Spectral Differentiation

The power of Mosher's method extends beyond simple quantification to the assignment of absolute configuration. This is achieved by analyzing the differences in chemical shifts (Δδ) between the two diastereomers, which is a direct consequence of the predictable anisotropic shielding effects of the phenyl ring in the Mosher's acid moiety.

In the most stable conformation of the MTPA ester/amide, the C=O and C-CF₃ bonds are eclipsed. This forces the phenyl group to reside in a specific orientation relative to the substituents on the chiral center of the amino alcohol. Protons on one side of the Mosher's acid plane will be shielded by the phenyl ring and will exhibit an upfield shift in the NMR spectrum, while protons on the other side will be deshielded and show a downfield shift. By preparing both the (R)- and (S)-MTPA derivatives, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, allowing for the unambiguous assignment of the absolute configuration.

Experimental Protocol: Mosher's Acid Derivatization of a Chiral Amino Alcohol

This protocol provides a step-by-step methodology for the derivatization of a chiral amino alcohol with Mosher's acid chloride. A crucial consideration for amino alcohols is their bifunctionality. The relative nucleophilicity of the amino and hydroxyl groups will dictate the course of the reaction. Generally, the amino group is more nucleophilic and will react preferentially. However, with an excess of the Mosher's acid chloride and a suitable base, di-derivatization at both the amine and alcohol is possible. It is recommended to perform a pilot reaction and analyze the products by TLC or LC-MS to determine the optimal stoichiometry for your specific substrate.

Materials:

  • Chiral amino alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Preparation of the (R)-MTPA Derivative:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amino alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a slight excess of anhydrous pyridine or a catalytic amount of DMAP (e.g., 5-10 µL of pyridine).

    • Add 1.1 equivalents of (R)-Mosher's acid chloride. Note: For potential di-derivatization, 2.2 equivalents may be required. This should be determined empirically.

    • Cap the NMR tube and gently agitate to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for 2-6 hours, or until completion. The reaction can be monitored by TLC or ¹H NMR.

  • Preparation of the (S)-MTPA Derivative:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA derivative samples. For more complex molecules, 2D NMR techniques like COSY may be necessary for unambiguous signal assignment.

    • For Enantiomeric Excess (ee) Determination: Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. Integrate these signals to determine the ratio of the two diastereomers, which directly corresponds to the enantiomeric ratio of the starting amino alcohol.

    • For Absolute Configuration Determination: Create a table of the chemical shifts for assigned protons in both the (R)- and (S)-MTPA derivative spectra. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center.

Visualizing the Workflow

Mosher_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_results Results Analyte Chiral Amino Alcohol R_Deriv (R)-MTPA Diastereomer Analyte->R_Deriv + Pyridine/DMAP S_Deriv (S)-MTPA Diastereomer Analyte->S_Deriv + Pyridine/DMAP R_Chloride (R)-Mosher's Acid Chloride R_Chloride->R_Deriv S_Chloride (S)-Mosher's Acid Chloride S_Chloride->S_Deriv NMR NMR Spectroscopy (¹H, ¹⁹F, 2D) R_Deriv->NMR S_Deriv->NMR ee Enantiomeric Excess (from Integration) NMR->ee Abs_Config Absolute Configuration (from Δδ = δS - δR) NMR->Abs_Config

Caption: Experimental workflow for determining enantiomeric purity and absolute configuration of an amino alcohol using Mosher's acid.

Comparative Analysis: Mosher's Acid vs. Chiral Chromatography

While the Mosher's acid method is a powerful tool, it is essential to understand its performance in the context of other available techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureMosher's Acid Analysis (NMR)Chiral HPLC/GC
Principle Covalent derivatization to form diastereomers with distinct NMR signals.Physical separation of enantiomers on a chiral stationary phase.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.Enantiomeric excess (ee) calculated from the integrated peak areas.[2]
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.No, requires a standard of known absolute configuration.
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.
Accuracy for ee Can be less accurate due to potential peak overlap and integration errors.High accuracy and precision with good baseline separation.
Sample Requirement Typically requires milligrams of sample.Can be performed with smaller sample quantities.
Development Time The method is generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase.
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC or GC system with a chiral column.
Illustrative Data Comparison

The following table presents representative data for the determination of the enantiomeric excess of a hypothetical chiral amino alcohol, illustrating the typical results obtained from both Mosher's acid analysis and chiral HPLC.

Analytical MethodMajor Diastereomer Signal (Integration)Minor Diastereomer Signal (Integration)Calculated Enantiomeric Excess (ee)
Mosher's Acid (¹H NMR) 1.000.0590.5%
Chiral HPLC 95.2% (Peak Area)4.8% (Peak Area)90.4%

Trustworthiness and Self-Validation: Critical Considerations

The reliability of the Mosher's acid method hinges on a critical, yet often overlooked, experimental parameter: the reaction must proceed to completion. Incomplete reactions can lead to erroneous results due to the potential for kinetic resolution, where one enantiomer reacts faster with the Mosher's acid chloride than the other.[1] If the reaction is stopped prematurely, the ratio of the diastereomeric products will not accurately reflect the initial enantiomeric ratio of the amino alcohol.

Self-Validating System:

  • Monitor Reaction Progress: Use TLC or a preliminary ¹H NMR to ensure the disappearance of the starting amino alcohol.

  • Use a Slight Excess of Derivatizing Agent: Employing a small excess (1.1-1.2 equivalents) of Mosher's acid chloride helps to drive the reaction to completion.

  • Orthogonal Method Validation: For critical applications, it is best practice to validate the results from the Mosher's method with an orthogonal technique, such as chiral HPLC or GC.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reagent, short reaction time, steric hindrance.Increase the amount of Mosher's acid chloride and/or base, extend the reaction time, or consider a more reactive derivatizing agent.
Signal Overlap in NMR Complex molecule, poor spectral resolution.Use a higher field NMR spectrometer, utilize 2D NMR techniques (COSY, HSQC) for better signal assignment, or try a different deuterated solvent.
Kinetic Resolution The reaction was not allowed to go to completion.Ensure the reaction has gone to completion by monitoring with TLC or NMR.
Di-derivatization of Amino Alcohol Use of a large excess of Mosher's acid chloride.Carefully control the stoichiometry of the reagents. A pilot reaction is recommended to determine the optimal conditions for mono-derivatization if desired.

Conclusion

The Mosher's acid method remains a highly valuable and informative technique for the determination of enantiomeric purity and the assignment of absolute configuration for chiral amino alcohols. Its key advantage lies in its ability to provide stereochemical information without the need for a reference standard of known configuration. However, researchers must be mindful of the potential for kinetic resolution and should strive for complete reaction conversion to ensure the accuracy of their results. For applications demanding the highest levels of precision and sensitivity in quantifying enantiomeric excess, chiral chromatography often represents a superior choice. A thorough understanding of the principles, protocols, and limitations of each method, as outlined in this guide, will enable you to make an informed decision and generate reliable and defensible data in your research and development endeavors.

References

  • Mosher, H. S. et al. J. Org. Chem. 1969, 34, 2543.
  • Dale, J. A.; Dull, D. L.; Mosher, H. S. α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 1969 , 34 (9), 2543–2549. [Link]

  • Hoye, T. R.; Renner, M. K. MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 1996 , 61 (6), 2056–2063. [Link]

  • Seco, J. M.; Quínoa, E.; Riguera, R. The Assignment of Absolute Configuration by NMR. Chemical Reviews, 2004 , 104 (1), 17–118. [Link]

  • The Retort. Mosher's Acid. 2012 . [Link]

  • Hoye, T. R.; Jeffrey, C. S.; Shao, F. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2007 , 2 (10), 2451–2458. [Link]

  • Allen, D. A.; Tomaso, A. E., Jr.; Priest, O. P.; Hindson, D. F.; Hurlburt, J. L. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 2008 , 85 (5), 698. [Link]

  • Ichikawa, A.; Ono, H.; Mikata, Y. Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 2015 , 20 (7), 12894-12906. [Link]

  • Bolchi, C.; Roda, G.; Pallavicini, M. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 2018 , 50 (12), 1759–1767. [Link]

  • An, J.; An, M.; An, Z. A high-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 2020 , 15, 2451–2467. [Link]

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